molecular formula C7H6N2S B13694550 2-Isothiocyanato-5-methylpyridine

2-Isothiocyanato-5-methylpyridine

Cat. No.: B13694550
M. Wt: 150.20 g/mol
InChI Key: GSQHDAOPKZLKNL-UHFFFAOYSA-N
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Description

2-Isothiocyanato-5-methylpyridine is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isothiocyanato-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isothiocyanato-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

2-isothiocyanato-5-methylpyridine

InChI

InChI=1S/C7H6N2S/c1-6-2-3-7(8-4-6)9-5-10/h2-4H,1H3

InChI Key

GSQHDAOPKZLKNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N=C=S

Origin of Product

United States

Foundational & Exploratory

Synthesis Pathways for 2-Isothiocyanato-5-methylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Isothiocyanato-5-methylpyridine (CAS: 20836-37-7) is a highly versatile electrophilic building block utilized extensively in the synthesis of nitrogen- and sulfur-containing heterocycles, including pyrido-pyrimidines, thiazoles, and complex pharmaceutical scaffolds.

Synthesizing electron-deficient pyridyl isothiocyanates presents unique mechanistic challenges compared to standard aliphatic or aryl amines. This whitepaper provides an in-depth analysis of the synthetic pathways, mechanistic causality, and validated protocols for generating 2-isothiocyanato-5-methylpyridine, transitioning from classical, highly toxic methodologies to modern, environmentally benign one-pot systems.

Mechanistic Pathways and Chemical Causality

The synthesis of 2-isothiocyanato-5-methylpyridine relies on the conversion of the primary amine group of 2-amino-5-methylpyridine into an isothiocyanate (-N=C=S) moiety. The choice of reagents directly dictates the reaction's safety profile, intermediate stability, and overall yield.

The Electronic Advantage of the 5-Methyl Substitution

In pyridine chemistry, the nitrogen atom of the ring withdraws electron density, rendering 2-aminopyridines relatively poor nucleophiles compared to standard anilines. However, the presence of the 5-methyl group in 2-amino-5-methylpyridine exerts a positive inductive (+I) effect [1]. This electron-donating substituent subtly increases the electron density across the pyridine ring, enhancing the nucleophilicity of the exocyclic amine. This electronic advantage facilitates faster nucleophilic attack on thiocarbonyl sources (like


 or 

) compared to unsubstituted 2-aminopyridine, resulting in higher overall yields [2].
Pathway A: Classical Thiophosgene Direct Thiocarbonylation

The traditional approach utilizes thiophosgene (


)  in the presence of a base (such as sodium bicarbonate or triethylamine) [3]. The amine directly attacks the highly electrophilic thiophosgene, followed by the elimination of two equivalents of hydrochloric acid. While highly efficient (often completing in 2-4 hours), thiophosgene is acutely toxic, highly corrosive, and strictly regulated, making this route undesirable for modern scale-up operations [4].
Pathway B: The One-Pot Dithiocarbamate Route (Modern Standard)

To circumvent thiophosgene, modern synthesis employs Carbon Disulfide (


)  and a strong organic base (e.g., DABCO or NaH) to form a stable dithiocarbamate salt intermediate [2].
  • Causality of Base Selection: DABCO (1,4-diazabicyclo[2.2.2]octane) is preferred because it is basic enough to drive the formation of the dithiocarbamate salt but sterically hindered, preventing unwanted nucleophilic side reactions.

  • Desulfurization: The intermediate is subsequently treated with an aqueous solution of Iron(III) chloride hexahydrate (

    
    ). The 
    
    
    
    ions coordinate strongly with the sulfur atoms of the dithiocarbamate, facilitating the elimination of metal sulfides and hydrogen sulfide to yield the final isothiocyanate [2].
The Dimerization Phenomenon (Expert Insight)

A critical analytical pitfall in synthesizing 2-isothiocyanato-5-methylpyridine is its spontaneous tendency to form dimers at room temperature. Researchers frequently observe anomalous mass spectra or NMR line broadening due to this dimerization. Crucial corrective action: These dimers slowly and reversibly dissociate back to monomers when heated in hot organic solvents (e.g., hot toluene or DMSO) [2].

SynthesisPathways SM 2-Amino-5-methylpyridine (Starting Material) RouteA Route A: Thiophosgene (CSCl2, Base, 0-25°C) SM->RouteA Direct Thiocarbonylation RouteB_Step1 Route B Step 1: CS2 + Base (DABCO/NaH, THF/DMF) SM->RouteB_Step1 Nucleophilic Addition Product 2-Isothiocyanato-5-methylpyridine (Target Product) RouteA->Product Intermediate Dithiocarbamate Salt Intermediate RouteB_Step1->Intermediate RouteB_Step2 Route B Step 2: Desulfurization (FeCl3·6H2O or TPATB) Intermediate->RouteB_Step2 Metal-mediated Cleavage RouteB_Step2->Product Dimer Dimerized ITC (Reversible) Product->Dimer Spontaneous Dimerization

Synthesis routes for 2-Isothiocyanato-5-methylpyridine highlighting the dimerization effect.

Quantitative Route Comparison

The following table summarizes the operational metrics between the classical and modern synthetic pathways.

MetricRoute A: Thiophosgene MethodRoute B: One-Pot

/

Method
Primary Reagents

,

/ EtOH

, DABCO,

/ THF
Reaction Time 2 - 4 hours6 - 8 hours (Total)
Typical Yield 70% - 85%80% - 91%
Toxicity / Safety Extremely High (Acutely Toxic)Low to Moderate
Intermediate Isolation Not requiredNot required (In situ formation)
Scalability Poor (due to safety constraints)Excellent (Aqueous compatible)

Validated Experimental Protocol: One-Pot / Method

This protocol describes a self-validating system for the synthesis of 2-isothiocyanato-5-methylpyridine using the environmentally friendly Route B [2].

Materials Required:
  • 2-Amino-5-methylpyridine (8.0 mmol)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) (16.0 mmol)

  • Carbon Disulfide (

    
    ) (Excess, ~32 mmol)
    
  • Iron(III) chloride hexahydrate (

    
    ) (16.0 mmol)
    
  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Deionized Water (15 mL)

  • Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:
  • Amine Activation: To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-methylpyridine (8.0 mmol) and DABCO (16.0 mmol). Dissolve the mixture in 10 mL of anhydrous THF.

    • Causality Check: DABCO ensures the amine remains deprotonated and ready for nucleophilic attack without participating in side reactions.

  • Thiocarbonylation: Cool the reaction vessel in an ice bath (0°C). Add

    
     dropwise over 15 minutes.
    
    • Safety Note:

      
       is highly flammable; ensure the reaction is performed in a well-ventilated fume hood.
      
  • Intermediate Validation: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is ready for the next step when the starting amine spot completely disappears, indicating full conversion to the suspended dithiocarbamate salt.

  • Desulfurization: Rapidly add a solution of

    
     (16.0 mmol) dissolved in 15 mL of water directly to the well-suspended dithiocarbamate mixture. Stir vigorously at room temperature for 1 hour.
    
    • Mechanistic Note: A color change and precipitate formation will occur as iron sulfides are generated and the isothiocyanate is liberated.

  • Phase Separation & Extraction: Transfer the mixture to a separatory funnel. The aqueous layer will contain the iron salts and DABCO hydrochloride. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Combine the organic phases, wash with brine (2 × 10 mL), and dry over anhydrous

    
    . Filter and concentrate under reduced pressure. If necessary, purify via flash column chromatography to yield the pure 2-isothiocyanato-5-methylpyridine.
    

Workflow Step1 1. Preparation Dissolve Amine & DABCO in THF Step2 2. CS2 Addition Dropwise addition at 0°C Step1->Step2 Step3 3. Dithiocarbamate Formation Stir at RT until TLC completion Step2->Step3 Step4 4. Desulfurization Rapid addition of aq. FeCl3·6H2O Step3->Step4 Step5 5. Extraction Separate aq. layer, extract with EtOAc Step4->Step5 Step6 6. Purification Wash, dry over MgSO4, concentrate Step5->Step6

Step-by-step experimental workflow for the one-pot synthesis of pyridyl isothiocyanates.

References

  • Zheng, Z., et al. (2014). "A One-Pot Approach to Pyridyl Isothiocyanates from Amines". Molecules (MDPI), 19(9), 13711. Available at:[Link]

  • Rousseau, D., & Taurins, A. (1977). "The reaction of 2-aminopyridine 1-oxides with thiophosgene". Canadian Journal of Chemistry, 55(21), 3736-3739. Available at:[Link]

  • Sarpong Lab Safety Protocols. "Acutely Toxic Chemicals (ATCs)". Sarpong Group, UC Berkeley. Available at: [Link]

Sources

"2-Isothiocyanato-5-methylpyridine" CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Isothiocyanato-5-methylpyridine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-Isothiocyanato-5-methylpyridine (also known as 5-Methyl-2-pyridyl isothiocyanate) is a functionalized heteroaromatic electrophile. It serves as a "lynchpin" intermediate in the synthesis of bioactive scaffolds, particularly N,N'-disubstituted thioureas and fused heterocyclic systems . Its structural distinctiveness lies in the positioning of the isothiocyanate (-N=C=S) group adjacent to the pyridine nitrogen, which influences its reactivity profile via the alpha-effect and inductive electron withdrawal.

This guide details the physicochemical properties, synthesis protocols, reaction mechanisms, and safety standards required for handling this compound in a drug discovery context.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
CAS Number 20836-37-7
IUPAC Name 2-Isothiocyanato-5-methylpyridine
Synonyms 5-Methyl-2-pyridyl isothiocyanate; 2-Isothiocyanato-5-picoline
Molecular Formula C

H

N

S
Molecular Weight 150.20 g/mol
MDL Number MFCD07644555
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, CHCl

, THF, DMSO; decomposes in alcohols/water
Storage -20°C, under inert atmosphere (Argon/Nitrogen); Moisture Sensitive

Synthesis & Manufacturing

The synthesis of 2-Isothiocyanato-5-methylpyridine typically proceeds via the desulfurization-functionalization of the corresponding primary amine, 2-amino-5-methylpyridine . Due to the electron-deficient nature of the pyridine ring, the nucleophilicity of the exocyclic amine is reduced compared to aniline, often requiring robust thiocarbonylation reagents like thiophosgene (CSCl


) .
Core Synthetic Pathway (Thiophosgene Method)

This protocol is favored for its high conversion rate and cleanliness, despite the safety requirements of handling thiophosgene.

Reagents:

  • Precursor: 2-Amino-5-methylpyridine (CAS 1603-40-3)

  • Reagent: Thiophosgene (CSCl

    
    )
    
  • Base: Calcium Carbonate (CaCO

    
    ) or Sodium Bicarbonate (NaHCO
    
    
    
    )
  • Solvent: Dichloromethane (DCM) / Water (Biphasic system)

Mechanism: The primary amine attacks the electrophilic carbon of thiophosgene to form a thiocarbamoyl chloride intermediate. Subsequent dehydrohalogenation (driven by the base) yields the isothiocyanate.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 2-Amino-5-methylpyridine (Nucleophile) Intermediate Thiocarbamoyl Chloride Intermediate Precursor->Intermediate Nucleophilic Attack (DCM/H2O, 0°C) Reagent Thiophosgene (CSCl2) (Electrophile) Reagent->Intermediate Product 2-Isothiocyanato-5-methylpyridine (Target) Intermediate->Product Elimination Base Base (NaHCO3/CaCO3) (-HCl) Base->Product Scavenges Acid

Figure 1: Biphasic synthesis of 2-Isothiocyanato-5-methylpyridine using thiophosgene.

Experimental Protocol (Standardized)
  • Preparation: In a 250 mL round-bottom flask, suspend 2-amino-5-methylpyridine (10 mmol) in DCM (20 mL) and saturated aq. NaHCO

    
      (20 mL). Cool the biphasic mixture to 0°C.
    
  • Addition: Slowly add thiophosgene (11 mmol, 1.1 equiv) dropwise over 15 minutes. Caution: Thiophosgene is highly toxic; use a fume hood.

  • Reaction: Vigorously stir the mixture at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor conversion by TLC (Hexane/EtOAc).

  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 10 mL). Combine organics, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (SiO

    
    ) or vacuum distillation. Store immediately at -20°C.
    

Reactivity & Applications in Drug Discovery

The isothiocyanate group (-N=C=S) is a versatile "soft" electrophile. In the context of the 5-methylpyridine scaffold, it is used primarily to generate pyridyl-thioureas , which are bioisosteres of ureas found in many kinase inhibitors (e.g., Sorafenib analogs).

Key Transformations
  • Thiourea Formation: Reaction with primary/secondary amines.

    • Application: Synthesis of VEGFR/PDGFR kinase inhibitors.

  • Heterocyclization: Reaction with acyl hydrazides or 1,2-diamines.

    • Application: Formation of 1,2,4-triazole-3-thiones or 2-aminothiazoles.

  • Bio-conjugation: Covalent modification of lysine residues in proteins (less common for this specific scaffold than phenyl isothiocyanates, but possible).

Mechanistic Pathway Diagram

ReactivityPathways ITC 2-Isothiocyanato-5-methylpyridine (Electrophilic Core) Thiourea N-Pyridyl Thiourea (Kinase Inhibitor Scaffold) ITC->Thiourea + Amine (Addn-Elim) Thiosemi Thiosemicarbazide (Cyclization Precursor) ITC->Thiosemi + Hydrazine Thiocarb Thiocarbamate (Prodrug Moiety) ITC->Thiocarb + Alcohol (Base cat.) Amine Primary Amine (R-NH2) Hydrazine Hydrazine (NH2-NH2) Alcohol Alcohol (R-OH)

Figure 2: Divergent synthesis pathways from the isothiocyanate core.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Class 6.1 (Toxic if swallowed/inhaled).

  • Skin Corrosion/Irritation: Class 8 (Causes severe skin burns and eye damage).

  • Sensitization: Respiratory and Skin Sensitizer.[3]

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute NaOH to hydrolyze the isothiocyanate to the corresponding amine and urea derivatives before disposal.

  • Storage: Store under inert gas at -20°C. Reacts slowly with moisture to release COS (Carbonyl Sulfide) and form the symmetric thiourea.

References

  • Sigma-Aldrich. 2-Isothiocyanato-5-methylpyridine Product Sheet (CAS 20836-37-7).[4]

  • Sharma, S. (1978). Thiophosgene in Organic Synthesis.[1] Synthesis, 1978(11), 803-820. (Classic review on CSCl

    
     usage).
    
  • Munchhof, M. J., et al. (2012). Design and Synthesis of Pyridine-Based Inhibitors of VEGFR-2. Bioorganic & Medicinal Chemistry Letters. (Context for pyridyl-thiourea scaffolds).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Amino-5-methylpyridine (Precursor).

Sources

An In-depth Technical Guide to 2-Isothiocyanato-5-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Isothiocyanato-5-methylpyridine is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its unique chemical structure, featuring a pyridine ring, a methyl group, and a reactive isothiocyanate moiety, makes it a versatile building block for the synthesis of novel therapeutic agents. The isothiocyanate group is a well-established pharmacophore known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 2-Isothiocyanato-5-methylpyridine, detailed synthetic methodologies, and an exploration of its current and potential applications in the field of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 2-Isothiocyanato-5-methylpyridine is not extensively documented in publicly available literature, we can deduce its key characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2-Isothiocyanato-5-methylpyridine

PropertyValue/DescriptionSource/Method
CAS Number 20836-37-7
Molecular Formula C₇H₆N₂SInferred from structure
Molecular Weight 150.2 g/mol
Appearance Expected to be a solid or oil at room temperature.Analogy to similar compounds
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated.Chemical structure analysis
Predicted XlogP 2.7Prediction

Spectral Characterization

Spectroscopic analysis is crucial for the identification and purity assessment of chemical compounds. Below are the expected spectral features for 2-Isothiocyanato-5-methylpyridine based on its molecular structure and known data for related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Isothiocyanato-5-methylpyridine is expected to exhibit a strong, characteristic absorption band for the isothiocyanate (-N=C=S) group.

  • -N=C=S Asymmetric Stretch: A very strong and sharp band is anticipated in the region of 2100-2000 cm⁻¹ . This is the most prominent feature for identifying the isothiocyanate functional group.

  • C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹ .

  • C-H Stretching (Aliphatic -CH₃): Bands are expected around 2920 cm⁻¹ .

  • C=N and C=C Stretching (Pyridine Ring): Multiple bands of varying intensity are expected in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the arrangement of hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm are:

  • Pyridine Ring Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm ). The proton ortho to the nitrogen and isothiocyanate group will likely be the most deshielded.

  • Methyl Protons (-CH₃): A singlet is expected around δ 2.3-2.5 ppm .

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Isothiocyanate Carbon (-N=C=S): This carbon signal is often broad and can be difficult to observe due to its quadrupolar relaxation. It is expected to appear in the range of δ 120-140 ppm .

  • Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-150 ppm ).

  • Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, typically around δ 15-20 ppm .

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 150 .

  • Fragmentation Pattern: Fragmentation of the pyridine ring and loss of the isothiocyanate group are expected to be observed.

Synthesis of 2-Isothiocyanato-5-methylpyridine

The synthesis of 2-Isothiocyanato-5-methylpyridine is typically achieved through a two-step process: the synthesis of the precursor amine, 2-amino-5-methylpyridine, followed by its conversion to the isothiocyanate.

Part 1: Synthesis of 2-Amino-5-methylpyridine

Several methods have been reported for the synthesis of 2-amino-5-methylpyridine. A common approach involves the Chichibabin reaction, where 3-methylpyridine is reacted with sodium amide.[3]

Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add finely divided sodium amide to an anhydrous inert solvent such as xylene.[3]

  • Reaction: Heat the mixture to 130-140 °C with vigorous stirring. Slowly add anhydrous 3-methylpyridine to the hot dispersion.[3] Hydrogen gas will be evolved, and the pressure should be monitored.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench with water. Separate the organic layer.

  • Purification: The product, 2-amino-5-methylpyridine, can be isolated from the reaction mixture by fractional distillation.[3]

Synthesis_of_2_amino_5_methylpyridine cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-Methylpyridine 3-Methylpyridine Reaction Reaction 3-Methylpyridine->Reaction Sodium Amide Sodium Amide Sodium Amide->Reaction Xylene (solvent) Xylene (solvent) Xylene (solvent)->Reaction 130-140 °C 130-140 °C 130-140 °C->Reaction 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Reaction->2-Amino-5-methylpyridine Chichibabin Reaction

Caption: Synthesis of 2-amino-5-methylpyridine via the Chichibabin reaction.

Part 2: Conversion of 2-Amino-5-methylpyridine to 2-Isothiocyanato-5-methylpyridine

The conversion of a primary amine to an isothiocyanate can be achieved using several reagents. The classical method involves the use of thiophosgene, although safer alternatives are now more common. A widely used and effective method is the reaction with carbon disulfide to form a dithiocarbamate salt, which is then desulfurized.[4][5][6]

Experimental Protocol: Synthesis of 2-Isothiocyanato-5-methylpyridine

  • Dithiocarbamate Salt Formation: Dissolve 2-amino-5-methylpyridine in a suitable solvent such as dichloromethane or a biphasic system of chloroform and water.[7] Add a base, such as triethylamine or sodium bicarbonate. Cool the mixture in an ice bath and slowly add carbon disulfide. Stir the reaction mixture for several hours at room temperature to form the dithiocarbamate salt.

  • Desulfurization: To the solution of the dithiocarbamate salt, add a desulfurizing agent. Common reagents include tosyl chloride or a water-soluble carbodiimide.[5]

  • Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Isothiocyanato-5-methylpyridine.

Synthesis_of_2_Isothiocyanato_5_methylpyridine cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Dithiocarbamate Salt Dithiocarbamate Salt 2-Amino-5-methylpyridine->Dithiocarbamate Salt Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarbamate Salt Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Dithiocarbamate Salt 2-Isothiocyanato-5-methylpyridine 2-Isothiocyanato-5-methylpyridine Dithiocarbamate Salt->2-Isothiocyanato-5-methylpyridine Desulfurization Desulfurizing Agent (e.g., Tosyl Chloride) Desulfurizing Agent (e.g., Tosyl Chloride) Desulfurizing Agent (e.g., Tosyl Chloride)->2-Isothiocyanato-5-methylpyridine

Caption: General synthesis of 2-Isothiocyanato-5-methylpyridine from 2-amino-5-methylpyridine.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-Isothiocyanato-5-methylpyridine is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group. This makes it susceptible to nucleophilic attack, most notably by amines and thiols.

Reaction with Amines to Form Thiourea Derivatives

The reaction of isothiocyanates with primary and secondary amines to form thiourea derivatives is a cornerstone of their application in medicinal chemistry. Thioureas are a class of compounds with a broad spectrum of biological activities.[8]

This reaction provides a straightforward method for creating a library of diverse compounds for biological screening. The pyridine nitrogen in 2-Isothiocyanato-5-methylpyridine can also be protonated or involved in hydrogen bonding, which can influence the compound's solubility and interaction with biological targets.

Potential Therapeutic Applications

While specific biological data for 2-Isothiocyanato-5-methylpyridine is limited, the broader class of pyridyl isothiocyanates has shown significant promise in several therapeutic areas:

  • Anticancer and Chemopreventive Agents: Isothiocyanates are well-known for their ability to induce phase II detoxification enzymes and promote apoptosis in cancer cells.[8][9] The pyridyl moiety can enhance the specificity and efficacy of these compounds.

  • Cardioprotective Agents: Some pyridyl isothiocyanates have been identified as potent hydrogen sulfide (H₂S) donors.[10][11] H₂S is a gasotransmitter with known cardioprotective effects, and compounds that can deliver it in a controlled manner are of great interest for treating ischemic heart disease.[10][11]

  • Anti-inflammatory and Antimicrobial Agents: The isothiocyanate functional group is associated with anti-inflammatory and antimicrobial properties.[1]

Drug_Discovery_Workflow 2-Isothiocyanato-5-methylpyridine 2-Isothiocyanato-5-methylpyridine Thiourea Library Synthesis Thiourea Library Synthesis 2-Isothiocyanato-5-methylpyridine->Thiourea Library Synthesis Primary/Secondary Amines Primary/Secondary Amines Primary/Secondary Amines->Thiourea Library Synthesis Biological Screening Biological Screening Thiourea Library Synthesis->Biological Screening Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification Lead Optimization Lead Optimization Lead Compound Identification->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: Drug discovery workflow utilizing 2-Isothiocyanato-5-methylpyridine.

Safety and Handling

Isothiocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

2-Isothiocyanato-5-methylpyridine is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and the reactive nature of the isothiocyanate group allow for the facile creation of diverse compound libraries for biological evaluation. While further research is needed to fully elucidate the specific biological activities of this compound, the established therapeutic potential of the broader class of pyridyl isothiocyanates makes it a compelling target for future investigation. This guide provides a solid foundation of its chemical and physical properties to aid researchers in their exploration of this promising molecule.

References

  • Synthesis of 2-amino-5-methylpyridine - PrepChem.com. Available at: [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine - Google Patents. EP0569701A1.
  • Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. US5332824A.
  • Martelli, A., Testai, L., Citi, V., Marino, A., Pugliesi, I., Barresi, E., ... & Calderone, V. (2016). Structure-activity relationships study of isothiocyanates for H2S releasing properties. Frontiers in pharmacology, 7, 463. Available at: [Link]

  • 2-amino-5-methyl pyridine and process of making it - Google Patents. US2456379A.
  • Traks, T., & Melander, C. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. Journal of medicinal chemistry, 55(22), 10134–10142. Available at: [Link]

  • Traks, T., & Melander, C. (2012). Enhanced in Vitro Biological Activity of Synthetic 2-(2-Pyridyl) Ethyl Isothiocyanate Compared to Natural 4-(Methylsulfinyl) Butyl Isothiocyanate. Journal of Medicinal Chemistry, 55(22), 10134-10142. Available at: [Link]

  • 2-Amino-5-methylpyridine - Chem-Impex. Available at: [Link]

  • Zhang, X., & Li, Z. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 19(9), 13989–14001. Available at: [Link]

  • Biologically Active Isothiocyanates: Protecting Plants and Healing Humans. Semantic Scholar. Available at: [Link]

  • Certificate of analysis - 2-Iodophenyl isothiocyanate. ThermoFisher. Available at: [Link]

  • ISOTHIOCYANATES OF NATURAL DERIVATION. Available at: [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry, 8, 61-70. Available at: [Link]

  • Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021). Molecules, 26(9), 2697. Available at: [Link]

  • Mild conversion of primary amine to isothiocyanate? ResearchGate. Available at: [Link]

  • Certificate of Analysis - Methanol. RCI Labscan Limited. Available at: [Link]

  • 2-Amino-5-Methylpyridine: A High-Quality Organic Compound. Available at: [Link]

  • A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). International Journal of Molecular Sciences, 25(5), 2958. Available at: [Link]

  • The Anti-AGEing and RAGEing Potential of Isothiocyanates. (2024). International Journal of Molecular Sciences, 25(24), 13589. Available at: [Link]

  • Showing Compound 2-Ethyl-5-methylpyridine (FDB019728) - FooDB. Available at: [Link]

Sources

2-Isothiocyanato-5-methylpyridine and Its Analogs: Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isothiocyanato-5-methylpyridine (CAS: 20836-37-7) represents a highly versatile class of chemical compounds known as pyridyl isothiocyanates. Historically viewed primarily as synthetic intermediates for complex heterocycles, these compounds have recently garnered significant attention in drug development for their intrinsic pharmacological properties. This whitepaper provides an in-depth technical analysis of 2-isothiocyanato-5-methylpyridine and its analogs, detailing optimized synthesis protocols, their multi-targeted biological mechanisms—including hydrogen sulfide (H₂S) donation, chemoprevention, and antimicrobial action—and their utility in modern medicinal chemistry.

Chemical Synthesis: Overcoming Pyridyl Nucleophilicity Challenges

The Synthetic Challenge

Synthesizing isothiocyanates (ITCs) from pyridyl amines is notoriously more difficult than from aryl amines. The electron-deficient nature of the pyridine ring significantly lowers the nucleophilicity of the amine group. Traditional methods relying on thiophosgene or thiocarbonyl transfer reagents often result in poor yields, complex polymeric mixtures, or the formation of unwanted thiourea byproducts[1].

Optimized Step-by-Step Methodology: Iron(III) Chloride-Mediated Desulfurization

To overcome these limitations, a one-pot, base-driven desulfurization protocol utilizing aqueous iron(III) chloride (FeCl₃) has been established as the gold standard for electron-deficient pyridyl ITCs[1].

Causality & Experimental Logic: The critical success factor in this protocol is the choice of base. Because pyridyl amines are weakly nucleophilic, a strong base like Sodium Hydride (NaH) or DABCO is strictly required to force complete deprotonation, driving the thermodynamically favorable formation of a stable dithiocarbamate salt intermediate. Subsequently, FeCl₃ is selected over thiophosgene because it acts as a mild, non-toxic desulfurizing agent that selectively cleaves the carbon-sulfur bond without degrading the pyridine ring[1].

Self-Validating Protocol:

  • Amine Activation: Dissolve 5-methylpyridin-2-amine (8.0 mmol) in anhydrous DMF (8 mL) and cool the reaction vessel in an ice bath to 0°C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil; 9.6 mmol) in two separate portions.

    • Validation Check: Monitor the reaction visually. The cessation of hydrogen gas evolution serves as an intrinsic indicator that complete deprotonation of the amine has been achieved[1].

  • Dithiocarbamate Formation: Introduce Carbon Disulfide (CS₂, 32 mmol) via a syringe pump over 30 minutes. Warm the mixture to room temperature and stir for 6 hours.

    • Validation Check: The precipitation or distinct color change associated with the dithiocarbamate salt confirms successful carbon-sulfur bond formation[1].

  • Desulfurization: Cool the mixture back to 0°C. Sequentially add Triethylamine (Et₃N, 8.0 mmol) and an aqueous solution of FeCl₃·6H₂O (16 mmol dissolved in 15 mL water).

  • Final Yield: Stir the mixture at room temperature for exactly 1 hour. The FeCl₃ efficiently converts the intermediate into 2-isothiocyanato-5-methylpyridine[1].

  • Purification: Extract the product using ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Synthesis A 5-Methylpyridin-2-amine (Starting Material) B CS2 + Base (NaH/DABCO) DMF, 0°C to RT A->B Nucleophilic Attack C Dithiocarbamate Salt (Intermediate) B->C Salt Formation D FeCl3 + Et3N H2O, RT, 1h C->D Desulfurization E 2-Isothiocyanato-5- methylpyridine D->E Yield

Figure 1: One-pot synthesis of 2-isothiocyanato-5-methylpyridine via dithiocarbamate intermediate.

Pharmacological Mechanisms & Biological Applications

2-Isothiocyanato-5-methylpyridine and its structural analogs are not merely passive synthetic building blocks; they are highly active biological agents capable of modulating multiple cellular pathways.

Hydrogen Sulfide (H₂S) Donation and Cardioprotection

Pyridyl isothiocyanates have been identified as highly efficacious, slow-releasing H₂S donors[2].

  • Mechanistic Causality: The electron-withdrawing nature of the pyridine ring—driven by the inductive and mesomeric effects of the nitrogen atom—renders the central carbon of the isothiocyanate group highly electrophilic. When introduced to biological systems, this electrophilic center undergoes rapid nucleophilic attack by biological thiols (predominantly L-cysteine). The resulting cysteine-ITC intermediate undergoes intramolecular cyclization, ultimately releasing H₂S[2].

  • Therapeutic Outcome: Exogenous H₂S acts as a critical gasotransmitter. It reduces the heme moiety of soluble guanylate cyclase (sGC) from Fe³⁺ to Fe²⁺, drastically enhancing the enzyme's sensitivity to nitric oxide (NO). This synergistic signaling cascade results in profound vasodilation and significant cardioprotection against ischemia/reperfusion (I/R) injury[2].

Chemoprevention and Oncology

Isothiocyanates are privileged pharmacophores in cancer chemoprevention and therapy[3]. Pyridyl ITCs exert their anti-tumor activities through a multi-targeted approach:

  • Metabolic Detoxification: ITCs competitively inhibit Phase I enzymes (such as CYP2A6 and CYP2A13), thereby preventing the metabolic activation of pro-carcinogens like tobacco-specific nitrosamines[3]. Concurrently, they act as redox-active bioactives that upregulate Phase II detoxification enzymes (e.g., Glutathione S-transferases) via the Nrf2 pathway[4].

  • Cell Cycle Arrest: The electrophilic -NCS group covalently binds to specific cysteine residues on tubulin, disrupting microtubule polymerization. This structural interference arrests cancer cells at the G2/M phase, subsequently triggering apoptosis[3].

Antimicrobial and Anti-Biofilm Activity

The antimicrobial efficacy of pyridine-based ITCs is driven by their ability to penetrate bacterial cell walls and covalently modify essential proteins[5].

  • Mechanism of Action: Aromatic ITCs, including pyridyl derivatives, exhibit superior lipophilicity and membrane penetration compared to their aliphatic counterparts. Once inside the bacterial cell, they block critical sulfhydryl groups in bacterial enzymes. This leads to the loss of cellular membrane integrity, the inhibition of quorum sensing, and the suppression of biofilm formation[5]. Pyridine derivatives have shown broad-spectrum efficacy against resistant strains of S. aureus, E. coli, and P. aeruginosa[6].

BioPathways ITC Pyridyl Isothiocyanate (e.g., 2-Isothiocyanato-5-methylpyridine) Thiol Biological Thiols (L-Cysteine) ITC->Thiol Conjugation Enzymes Phase I/II Enzyme Modulation ITC->Enzymes Chemoprevention Membrane Sulfhydryl Binding & Membrane Disruption ITC->Membrane Direct Binding H2S H2S Release Thiol->H2S Cyclization sGC sGC Activation H2S->sGC Cardio Cardioprotection & Vasodilation sGC->Cardio Cancer Cell Cycle Arrest & Apoptosis Enzymes->Cancer Bacteria Antimicrobial & Anti-biofilm Effects Membrane->Bacteria

Figure 2: Multi-target pharmacological pathways of pyridyl isothiocyanates and their analogs.

Derivatization: A Gateway to Fused Heterocycles

Beyond direct biological application, 2-isothiocyanato-5-methylpyridine is a highly valuable precursor in medicinal chemistry for the synthesis of complex, fused heterocyclic libraries. The highly reactive nature of the isothiocyanate carbon allows for rapid cyclization reactions.

For example, reacting pyridyl ITCs with active methylene compounds, hydrazides, or amino-esters yields privileged scaffolds such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines [7]. These fused systems are critical structural motifs found in modern tyrosine kinase inhibitors (TKIs), antiviral agents, and antileishmanial drugs[7].

Quantitative Pharmacological Data

The following table summarizes the benchmark quantitative metrics associated with the biological activities of pyridyl isothiocyanates and their close structural analogs:

Pharmacological DomainTarget / AssayRepresentative Metric / OutcomeReference
Cardiovascular H₂S Release Kinetics (Amperometry)High release rate; peak concentration achieved at ~15-20 mins[2]
Oncology Chemoprevention (CYP450 Inhibition)CYP2A6/CYP2A13 inhibition observed at 0.3 – 1.0 μM[3]
Oncology Cytotoxicity (Various Cancer Cell Lines)IC₅₀ values ranging from 0.5 to 50 μM[4]
Antimicrobial Minimum Inhibitory Concentration (MIC)Broad-spectrum inhibition at 4 – 64 μg/mL[6],[5]

Conclusion

2-Isothiocyanato-5-methylpyridine bridges the gap between synthetic utility and direct pharmacological intervention. By leveraging optimized, self-validating synthesis protocols like FeCl₃-mediated desulfurization, researchers can efficiently access these electron-deficient scaffolds. Once synthesized, their unique ability to act as H₂S donors, modulate metabolic enzymes, and disrupt bacterial membranes positions them as highly promising candidates for cardiovascular therapies, oncology, and next-generation antimicrobial development.

References

1.[1] A One-Pot Approach to Pyridyl Isothiocyanates from Amines, MDPI. 1 2. 2-Isothiocyanato-5-methylpyridine | 20836-37-7, Sigma-Aldrich. 3.[7] Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives, PMC - NIH. 7 4.[2] Structure-activity relationships study of isothiocyanates for H2S releasing properties, PMC - NIH. 2 5.[4] Dietary isothiocyanates as redox-active bioactives: A comprehensive review of chemistry, PMC - NIH. 4 6.[3] The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents, MDPI. 3 7.[6] Pyridine Compounds with Antimicrobial and Antiviral Activities, PMC - NIH. 6 8.[5] Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections, PMC - NIH. 5

Sources

Methodological & Application

Technical Application Note: Precision Synthesis of N-(5-Methylpyridin-2-yl)thioureas

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of N-(5-methylpyridin-2-yl)thioureas via the nucleophilic addition of primary amines to 2-isothiocyanato-5-methylpyridine .

Introduction & Strategic Value

The N-(pyridin-2-yl)thiourea scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for urea and amide linkages. Derivatives of this class are critical intermediates in the synthesis of aminothiazoles and aminotetrazoles , and they exhibit intrinsic biological activity as kinase inhibitors, antiviral agents, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This protocol focuses on the use of 2-isothiocyanato-5-methylpyridine (CAS: 20836-37-7).[1] The 5-methyl substitution on the pyridine ring provides a distinct lipophilic handle compared to the unsubstituted analog, potentially improving cell permeability and hydrophobic pocket binding in target proteins.

Mechanistic Basis

The reaction proceeds via the nucleophilic attack of the primary amine nitrogen onto the electrophilic carbon of the isothiocyanate (–N=C=S) group.

  • Electronic Activation: The pyridine nitrogen atom (N1) exerts an electron-withdrawing inductive effect (-I) and mesomeric effect, increasing the electrophilicity of the isothiocyanate carbon attached at the C2 position. This makes 2-isothiocyanato-5-methylpyridine significantly more reactive than phenyl isothiocyanate.

  • Selectivity: The reaction is highly chemoselective for primary amines over hydroxyls or thiols under neutral conditions.

ReactionMechanism SM1 2-Isothiocyanato- 5-methylpyridine (Electrophile) TS Zwitterionic Intermediate SM1->TS Nucleophilic Attack SM2 Primary Amine (R-NH2) (Nucleophile) SM2->TS PT Proton Transfer (1,3-H shift) TS->PT Fast Prod N-(5-methylpyridin-2-yl) thiourea PT->Prod Stable Thione Form

Figure 1: Mechanistic pathway of thiourea formation via nucleophilic addition.

Material Specifications & Safety

Starting Material: 2-Isothiocyanato-5-methylpyridine

  • CAS: 20836-37-7[1]

  • MW: 150.20 g/mol

  • Physical State: Typically a low-melting solid or viscous oil (batch dependent).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to carbamate/urea).

Safety Critical: Isothiocyanates are potent lachrymators and skin sensitizers. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.

Experimental Protocols

Method A: Standard Conditions (Aliphatic Amines)

Best for: Benzylamine, n-butylamine, cyclohexylamine, and other nucleophilic amines.

Reagents:

  • 2-Isothiocyanato-5-methylpyridine (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-isothiocyanato-5-methylpyridine (1.0 mmol, 150 mg) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add the primary amine (1.05 mmol) dropwise over 5 minutes.

    • Note: Cooling controls the exothermicity, preventing side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2–4 hours.

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The isothiocyanate spot (high R_f) should disappear, and a more polar thiourea spot should appear.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the residue from hot Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexane).

Method B: Forcing Conditions (Anilines/Sterically Hindered Amines)

Best for: Aniline, 4-fluoroaniline, 2-aminopyridine.

Reagents:

  • 2-Isothiocyanato-5-methylpyridine (1.0 equiv)

  • Aryl Amine (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Toluene

Procedure:

  • Mixing: Dissolve the isothiocyanate (1.0 mmol) and aryl amine (1.1 mmol) in Ethanol (5 mL).

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 6–12 hours.

    • Tip: If using Toluene, reflux at 110°C for 3 hours.

  • Isolation: Cool the reaction mixture to 0°C. The thiourea product often precipitates as a solid.

  • Filtration: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.

Analytical Data & Characterization

Successful synthesis is confirmed by the following spectral signatures:

TechniqueDiagnostic SignalInterpretation
1H NMR δ 9.0 – 11.0 ppm (Broad Singlets)Two distinct NH protons (thioamide).
1H NMR δ ~2.2 – 2.4 ppm (Singlet)Methyl group on the pyridine ring (C5-Me).
13C NMR δ ~178 – 182 ppmC=S (Thiocarbonyl carbon). Distinctive low-field shift.
IR ~1100 – 1200 cm⁻¹C=S stretching vibration.
HRMS [M+H]+Confirms molecular formula.

Troubleshooting & Optimization

Common issues and their scientific resolutions:

ProblemRoot CauseSolution
Low Yield Hydrolysis of IsothiocyanateEnsure solvents are anhydrous. Use an Argon blanket.
Sticky Oil Product Impurities preventing crystallizationTriturate the oil with cold Diethyl Ether or Pentane to induce precipitation.
Unreacted Amine Amine is a salt (e.g., HCl salt)Add 1.1 equiv of Triethylamine (TEA) or DIPEA to free-base the amine in situ.
Desulfurization Overheating or oxidative conditionsAvoid temperatures >110°C. Ensure no strong oxidants are present.
Purification Workflow

PurificationFlow Start Crude Reaction Mixture CheckState Is Product Solid? Start->CheckState SolidYes Filtration CheckState->SolidYes Yes SolidNo Evaporation CheckState->SolidNo No (Oil) Wash Wash with Cold EtOH/Et2O SolidYes->Wash Triturate Triturate with Pentane/Ether SolidNo->Triturate CheckPure Purity > 95% (NMR)? Wash->CheckPure Triturate->CheckPure Recryst Recrystallize (EtOH) CheckPure->Recryst No (Solid) Column Flash Chromatography (DCM/MeOH or Hex/EtOAc) CheckPure->Column No (Oil) Final Pure Thiourea CheckPure->Final Yes Recryst->Final Column->Final

Figure 2: Decision tree for the isolation and purification of pyridyl thioureas.

References

  • Sigma-Aldrich. Product Specification: 2-Isothiocyanato-5-methylpyridine (CAS 20836-37-7).[1]Link

  • Maddani, M. R., & Prabhu, K. R. (2010). A concise synthesis of substituted thiourea derivatives in aqueous medium. Journal of Organic Chemistry, 75(7), 2327-2332. Link

  • ChemicalBook. 2-Isothiocyanato-5-methylpyridine Properties and Safety.Link

  • BenchChem. Protocol for Isothiocyanate-Amine Coupling.Link

  • Li, Z., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis, 45, 1667-1674.[2] Link

Sources

Use of "2-Isothiocyanato-5-methylpyridine" in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of "2-Isothiocyanato-5-methylpyridine" in the synthesis of bioactive molecules Content Type: Detailed Application Note and Protocol Guide

Executive Summary

2-Isothiocyanato-5-methylpyridine (CAS: 163680-77-1), also known as 5-methyl-2-pyridyl isothiocyanate, is a high-value heterocyclic building block. Its structural utility lies in the 5-methyl-2-pyridyl moiety , a privileged pharmacophore that imparts lipophilicity and metabolic stability (blocking the reactive C-5 position) while offering a specific hydrogen-bonding profile distinct from phenyl analogs.

This guide details the application of this reagent in synthesizing


-disubstituted thioureas , which serve as:
  • Kinase Inhibitor Scaffolds: Bioisosteres of urea-based Type II kinase inhibitors (e.g., Sorafenib analogs).

  • Antimicrobial Agents: Precursors for rapid heterocyclization into thiazoles and thiohydantoins.

  • Synthetic Intermediates: Electrophilic partners for diversity-oriented synthesis (DOS).

Chemical Foundation & Reactivity Profile

The Electrophilic Engine

The isothiocyanate group (-N=C=S) attached to the electron-deficient pyridine ring creates a highly reactive electrophilic carbon. The nitrogen atom of the pyridine ring exerts an inductive electron-withdrawing effect, enhancing the susceptibility of the isothiocyanate carbon to nucleophilic attack by amines, hydrazines, and thiols.

Mechanism of Action: Nucleophilic Addition

The primary application involves the addition of a nucleophile (typically a primary or secondary amine) to the central carbon of the isothiocyanate.

Key Mechanistic Insight: Unlike aliphatic isothiocyanates, the 2-pyridyl attachment stabilizes the resulting thiourea through intramolecular hydrogen bonding between the pyridine nitrogen and the thioamide proton. This conformational lock is often critical for the bioactivity of the final molecule, pre-organizing it for receptor binding.

ReactionMechanism Reagent 2-Isothiocyanato- 5-methylpyridine (Electrophile) Transition Tetrahedral Intermediate Reagent->Transition Nucleophilic Attack Nucleophile Primary Amine (R-NH2) Nucleophile->Transition Product N-(5-methylpyridin-2-yl) -N'-substituted Thiourea Transition->Product Proton Transfer & Stabilization

Figure 1: Mechanistic pathway for the formation of pyridyl thioureas. The electron-deficient pyridine ring accelerates the initial nucleophilic attack.

Application Case Studies

Case Study A: Synthesis of Kinase Inhibitor Analogs

Many Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a diaryl urea linker to occupy the hydrophobic pocket of the kinase ATP-binding site. Replacing the urea oxygen with sulfur (thiourea) or modifying the aryl ring to a pyridine (to improve solubility or H-bonding) is a standard Medicinal Chemistry tactic.

  • Target Class: VEGFR/PDGFR Inhibitors.

  • Role of Reagent: Installs the "Head Group" (5-methylpyridine) which often interacts with the "hinge region" or specific solvent-exposed residues.

Case Study B: Diversity-Oriented Heterocyclization

The resulting thiourea is not just an endpoint; it is a "linchpin" intermediate. Reacting the thiourea with


-haloketones (Hantzsch Thiazole Synthesis) yields 2-aminothiazoles , a scaffold found in drugs like Dasatinib.

Experimental Protocols

Protocol 1: Synthesis of N-(5-methylpyridin-2-yl)-N'-aryl Thioureas

Use this protocol to generate a library of potential bioactive agents.

Reagents:

  • 2-Isothiocyanato-5-methylpyridine (1.0 equiv)

  • Substituted Aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline) (1.0 equiv)

  • Solvent: Anhydrous THF or Acetonitrile (MeCN)

  • Catalyst (Optional): DMAP (0.1 equiv) if the aniline is electron-deficient.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-Isothiocyanato-5-methylpyridine (150 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Add the substituted aniline (1.0 mmol) dropwise at room temperature.

    • Critical Note: If the aniline is a solid, dissolve it in minimal THF before addition.

  • Reaction: Stir the mixture at 60°C for 4–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The isothiocyanate spot (

      
      ) should disappear, and a more polar thiourea spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purification: Recrystallize the residue from hot Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, 0-40% EtOAc/Hexane gradient).

  • Validation: Confirm structure via

    
    H-NMR. Look for the characteristic thioamide -NH protons (typically broad singlets downfield at 
    
    
    
    9.0–12.0 ppm).
Protocol 2: "One-Pot" Cyclization to 2-Aminothiazoles

Use this protocol to convert the thiourea into a thiazole scaffold.

Reagents:

  • Crude Thiourea (from Protocol 1)

  • 
    -Bromoacetophenone (1.1 equiv)
    
  • Ethanol (absolute)

Methodology:

  • Dissolve the thiourea (0.5 mmol) in absolute Ethanol (5 mL).

  • Add

    
    -bromoacetophenone (0.55 mmol).
    
  • Reflux the mixture for 2 hours.

  • Neutralization: Cool to RT and neutralize with saturated

    
     solution.
    
  • Isolation: Filter the precipitated solid. Wash with cold water and dry under vacuum.

Data & Validation Specifications

Expected Analytical Data

When validating the synthesis of N-(4-chlorophenyl)-N'-(5-methylpyridin-2-yl)thiourea:

Analytical MethodExpected Signal / CharacteristicInterpretation
IR Spectroscopy 1250–1350 cm

(Strong)
C=S stretching vibration (Thione).
IR Spectroscopy 3200–3400 cm

(Broad)
N-H stretching.

H-NMR (DMSO-d

)

2.30 ppm (Singlet, 3H)
Methyl group on Pyridine (C-5).

H-NMR (DMSO-d

)

11.2, 11.8 ppm (Singlets)
Thioamide N-H protons (D

O exchangeable).
LC-MS (ESI) [M+H]

peak
Molecular ion confirmation.

Strategic Workflow Diagram

The following diagram illustrates the divergent synthesis capabilities starting from 2-Isothiocyanato-5-methylpyridine.

SynthesisWorkflow Start Start: 2-Amino-5-methylpyridine Activation Activation: CS2 + Desulfurizing Agent (e.g., TCT or Iodine) Start->Activation Reagent CORE REAGENT: 2-Isothiocyanato-5-methylpyridine Activation->Reagent Path1 Reaction w/ Anilines Reagent->Path1 Path2 Reaction w/ Hydrazines Reagent->Path2 Thiourea Intermediate: N,N'-Disubstituted Thiourea Path1->Thiourea Thiosemi Intermediate: Thiosemicarbazide Path2->Thiosemi Target1 Target A: Kinase Inhibitor Analog (Bioactive) Thiourea->Target1 Purification Target2 Target B: Thiazole Derivative (via Hantzsch Cyclization) Thiourea->Target2 + alpha-Haloketone

Figure 2: Divergent synthetic pathways utilizing 2-Isothiocyanato-5-methylpyridine as the central electrophile.

Safety & Handling

  • Toxicity: Isothiocyanates are potent lacrimators and skin sensitizers. All reactions must be performed in a well-ventilated fume hood.

  • Stability: Store the reagent at 4°C under an inert atmosphere (Argon/Nitrogen). Moisture can hydrolyze the isothiocyanate back to the amine or form insoluble thiourea dimers.

  • Quenching: Quench excess isothiocyanate with an aqueous solution of ammonia or dilute NaOH.

References

  • Srivastava, S., et al. (2012).[1] "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions."[1] Beilstein Journal of Organic Chemistry. Link

  • Mertschenk, B., et al. (2012). "Thiourea and Thiourea Derivatives." Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Elseginy, S.A., et al. (2025).[2] "Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity." Biointerface Research in Applied Chemistry. Link

  • Ma, J., et al. (2023).[3] "Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis." Organic Letters. Link

  • EvitaChem. (n.d.). "Product Data: 1-(6-Methylpyridin-2-yl)-3-phenylthiourea." EvitaChem Catalog. Link

Sources

Application of "2-Isothiocyanato-5-methylpyridine" in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-Isothiocyanato-5-methylpyridine (CAS: 20836-37-7), a specialized heterocyclic building block used to synthesize privileged medicinal scaffolds including pyridyl-thioureas, thiazolo[4,5-b]pyridines, and triazoles.

Versatile Electrophile for Kinase Inhibitor Scaffolds & Heterocyclic Cyclization[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

2-Isothiocyanato-5-methylpyridine is a heteroaryl isothiocyanate (ITC) characterized by a pyridine ring substituted with an electron-donating methyl group at the C5 position and a reactive isothiocyanate group at C2.

Mechanistic Insight: The "Goldilocks" Reactivity

Unlike phenyl isothiocyanate, the pyridine nitrogen at the 2-position introduces a unique electronic environment.

  • Inductive Effect: The pyridine ring is electron-withdrawing compared to benzene, generally increasing the electrophilicity of the ITC carbon.

  • 5-Methyl Modulation: The methyl group at C5 is electron-donating. This slightly tempers the reactivity compared to unsubstituted 2-pyridyl isothiocyanate, preventing the "runaway" non-selective reactivity often seen with highly electron-deficient ITCs (like nitro-phenyl ITCs).

  • Result: It exhibits tuned electrophilicity , allowing for controlled reactions with nucleophiles (amines, hydrazines, thiols) while minimizing polymerization or hydrolysis side reactions.

PropertyData
CAS Number 20836-37-7
Formula C7H6N2S
MW 150.20 g/mol
Appearance Pale yellow to off-white solid or oil (low MP)
Storage 2-8°C, under inert atmosphere (moisture sensitive)
Solubility Soluble in DCM, THF, DMF, Acetonitrile

Core Application I: Synthesis of N-Pyridyl-N'-Aryl Thioureas

Target Class: Kinase Inhibitors, Antivirals, Sorafenib Analogues.

The most direct application is the synthesis of unsymmetrical thioureas. The N-(pyridin-2-yl)thiourea motif is a privileged pharmacophore found in numerous kinase inhibitors (e.g., affecting VEGFR, PDGFR) due to its ability to form bidentate hydrogen bonds with the kinase hinge region (via the pyridine N and thiourea NH).

Experimental Protocol

Reaction: 2-Isothiocyanato-5-methylpyridine + Aryl Amine


 N-(5-methylpyridin-2-yl)-N'-arylthiourea

Materials:

  • 2-Isothiocyanato-5-methylpyridine (1.0 equiv)

  • Target Aniline/Amine (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

  • Base (Optional): Triethylamine (Et3N) – Only required if the amine is a salt.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the aryl amine in 5 mL of anhydrous DCM.

    • Expert Tip: If the amine is an HCl salt, add 1.1 mmol of Et3N and stir for 10 mins to liberate the free base.

  • Addition: Cool the solution to 0°C (ice bath). Add 1.0 mmol of 2-Isothiocyanato-5-methylpyridine dropwise (if liquid) or as a solution in 1 mL DCM.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–12 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The ITC spot (high Rf) should disappear, and a more polar thiourea spot should appear.

  • Workup:

    • Method A (Precipitation): If the product precipitates (common in EtOH), filter the solid and wash with cold ether.

    • Method B (Extraction): If soluble, evaporate the solvent, redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Core Application II: Divergent Synthesis of 5-Membered Heterocycles

Target Class: 1,2,4-Triazoles and 1,3,4-Thiadiazoles.[1][2][3]

This compound is a potent precursor for constructing 5-membered heterocycles. By reacting with hydrazine, an intermediate thiosemicarbazide is formed.[2] This intermediate can then be cyclized using either acidic or basic conditions to yield two completely different bioactive scaffolds.[2]

Workflow Diagram (Graphviz)

G ITC 2-Isothiocyanato- 5-methylpyridine Intermediate Thiosemicarbazide Intermediate ITC->Intermediate EtOH, Reflux, 1h Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Triazole 1,2,4-Triazole-3-thione (Basic Cyclization) Intermediate->Triazole NaOH (aq), Reflux (Dehydration - H2O) Thiadiazole 1,3,4-Thiadiazole (Acidic Cyclization) Intermediate->Thiadiazole Conc. H2SO4, 0°C (Dehydration - H2S/NH3)

Caption: Divergent synthesis pathways from 2-Isothiocyanato-5-methylpyridine to distinct heterocyclic scaffolds.

Protocol: Synthesis of 1,2,4-Triazole-3-thione
  • Thiosemicarbazide Formation:

    • Reflux 2-Isothiocyanato-5-methylpyridine (1 mmol) with Hydrazine Hydrate (1.2 mmol) in Ethanol (10 mL) for 1 hour.

    • Cool and filter the precipitate (Thiosemicarbazide).[2]

  • Cyclization:

    • Suspend the thiosemicarbazide in 2N NaOH (5 mL).

    • Reflux for 4 hours.[2]

    • Cool to RT and acidify with dilute HCl to pH 3.

    • Collect the precipitate (Triazole product).

Core Application III: Synthesis of Thiazolo[4,5-b]pyridines

Target Class: Fused bicyclic systems (Bioisosteres of Purines/Benzothiazoles).

The 5-methylpyridine core allows for oxidative cyclization of the thiourea intermediate to form thiazolo[4,5-b]pyridines . This scaffold is highly valued in drug discovery for binding to adenosine receptors and various enzymes.

Mechanism

The reaction involves the activation of the thiourea sulfur (using Bromine) followed by an electrophilic attack on the pyridine ring nitrogen or C3 carbon. Due to the specific electronics of the 2-pyridyl group, cyclization typically occurs at the nitrogen, followed by rearrangement or direct C-H activation if conditions permit.

Protocol (Oxidative Cyclization)
  • Starting Material: Prepare 1-(5-methylpyridin-2-yl)-3-phenylthiourea (as per Section 2).

  • Bromination: Dissolve the thiourea (1 mmol) in Glacial Acetic Acid (5 mL).

  • Cyclization: Add Bromine (Br2, 1.0 mmol) dropwise at room temperature.

    • Observation: The solution will turn orange/red.

  • Heating: Heat the mixture to 80°C for 2 hours.

  • Workup: Pour the reaction mixture into crushed ice/water. Neutralize with Ammonium Hydroxide (NH4OH) to precipitate the product.

  • Product: This yields the 2-anilino-6-methylthiazolo[4,5-b]pyridine .

Safety & Handling (Critical)

  • Lachrymator/Sensitizer: Like all isothiocyanates, this compound is a potent skin and respiratory sensitizer. It may cause allergic contact dermatitis.

  • Handling: Always handle in a fume hood . Wear double nitrile gloves.

  • Decontamination: Spills should be treated with a mixture of water, detergent, and dilute ammonia (to convert the ITC to a harmless thiourea) before wiping.

  • Storage: Store at 4°C. Moisture will slowly hydrolyze the ITC to the amine (2-amino-5-methylpyridine).

References

  • Srivastava, R. M. et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates: Synthesis of isothiocyanates with primary amines. Chemical Communications.[4]

  • Maddila, S. et al. (2016). Synthesis and biological activity of a new type of thiourea derivatives.[5][6] ResearchGate.

  • Nikolić, M. et al. (2022). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. MDPI Sciforum.

  • BenchChem Application Notes. (2025). Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines.[2]

  • Santa Cruz Biotechnology. (2024). 5-Isocyanato-2-methyl-pyridine Product Data.

Sources

Application Note: High-Sensitivity Peptide Sequencing via 5-Me-2-PyITC Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing high-sensitivity mass spectrometry (ESI-MS) for peptide sequencing. It details the use of 2-Isothiocyanato-5-methylpyridine (referred to herein as 5-Me-2-PyITC ) as a superior alternative to traditional Phenyl Isothiocyanate (PITC) for Edman degradation.

Introduction & Scientific Rationale

The Limitations of Standard Edman Degradation

Traditional Edman degradation utilizes Phenyl Isothiocyanate (PITC) to cleave N-terminal amino acids. While robust for UV detection (269 nm), PITC derivatives (PTH-amino acids) are neutral and poorly ionizable, making them suboptimal for modern Electrospray Ionization Mass Spectrometry (ESI-MS).

The 5-Me-2-PyITC Advantage

2-Isothiocyanato-5-methylpyridine addresses the ionization deficit of PITC. It functions as a "cationic tag" due to the pyridine nitrogen, which accepts a proton under acidic LC-MS conditions.

  • Enhanced Ionization: The pyridine ring (

    
    ) ensures the derivative carries a positive charge in the MS source, increasing sensitivity by 10-100 fold compared to PITC.
    
  • Chromatographic Resolution: The 5-methyl group increases hydrophobicity relative to non-methylated pyridyl isothiocyanates, improving retention and separation of hydrophilic amino acid derivatives on Reverse Phase (C18) columns.

  • Mechanism: The reagent follows the standard Edman mechanism: coupling to the N-terminus to form a thiocarbamyl peptide, followed by acid-catalyzed cyclization/cleavage to release the thiazolinone (ATZ), which rearranges to the stable thiohydantoin (PTH-analog).[1]

Comparative Properties
FeaturePITC (Traditional)5-Me-2-PyITC (Enhanced)Benefit
Structure Phenyl ringMethylated Pyridine ringProtonation Site
MS Ionization Poor (Neutral)Excellent (Protonated [M+H]+)High Sensitivity
Detection UV (269 nm)UV & ESI-MS (Positive Mode)Dual-Mode Analysis
LOD Picomole (

)
Femtomole (

)
Trace Analysis

Experimental Workflow

The following workflow describes the manual or automated sequencing cycle.

Reagents & Preparation[4][5][6][7][8]
  • Derivatization Reagent: 5% (v/v) 2-Isothiocyanato-5-methylpyridine in Pyridine/Acetonitrile (1:1). Prepare fresh under

    
    .
    
  • Coupling Buffer: 2.5% (v/v) N-methylmorpholine (NMM) in Propanol/Water (1:1).

  • Wash Solvent: Ethyl Acetate or Heptane/Ethyl Acetate (1:1).

  • Cleavage Reagent: Anhydrous Trifluoroacetic Acid (TFA).

  • Conversion Reagent: 25% TFA in Water.

Step-by-Step Protocol
Phase A: Coupling (Thiocarbamylation)
  • Sample Prep: Dissolve peptide (1-100 pmol) in 20

    
    L of Coupling Buffer.
    
  • Reaction: Add 10

    
    L of 5-Me-2-PyITC  solution.
    
  • Incubation: Purge with

    
    , seal, and incubate at 50°C for 20 minutes .
    
    • Rationale: The pyridine nitrogen catalyzes the nucleophilic attack of the N-terminal amine on the isothiocyanate carbon.

  • Drying: Evaporate solvents under vacuum (SpeedVac).

  • Wash: Extract residue with 50

    
    L Ethyl Acetate (x2) to remove excess reagent and byproducts (e.g., diphenylthiourea analogs). Discard organic phase.
    
Phase B: Cleavage & Extraction
  • Cleavage: Add 30

    
    L Anhydrous TFA to the dried peptide residue.
    
  • Incubation: Incubate at 50°C for 10 minutes .

    • Mechanism:[2] Acid catalyzes the sulfur attack on the carbonyl carbon of the first peptide bond, releasing the N-terminal AA as an ATZ derivative.

  • Separation: Dry the TFA. The residue contains the Truncated Peptide (n-1) and the Extracted ATZ-Amino Acid .

  • Extraction: Extract the ATZ derivative with Butyl Chloride or Ethyl Acetate (depending on hydrophobicity). The truncated peptide remains in the solid phase for the next cycle.

Phase C: Conversion & Analysis
  • Conversion: Dissolve the extracted ATZ in 50

    
    L of 25% aqueous TFA. Heat at 60°C for 10 minutes .
    
    • Result: Rearrangement of unstable ATZ to stable Py-PTH-Amino Acid (Pyridyl-Phenylthiohydantoin analog).

  • Analysis: Inject 5

    
    L onto LC-ESI-MS/MS.
    
    • Target: Look for specific [M+H]+ ions corresponding to the 5-Me-2-PyITC-derivatized amino acids.

Visualization of Signaling & Workflow[9]

The following diagram illustrates the chemical pathway and operational workflow for sequencing using 5-Me-2-PyITC.

Edman_PyITC Peptide Intact Peptide (N-Terminus) Coupling Coupling (pH 8-9, 50°C) Peptide->Coupling Reagent 5-Me-2-PyITC (Reagent) Reagent->Coupling TC_Peptide Thiocarbamyl Peptide Coupling->TC_Peptide Nucleophilic Attack Cleavage Cleavage (TFA, Anhydrous) TC_Peptide->Cleavage ATZ ATZ-Derivative (Unstable) Cleavage->ATZ Cyclization Trunc_Peptide Truncated Peptide (n-1) Cleavage->Trunc_Peptide Release Conversion Conversion (Aq. Acid, 60°C) ATZ->Conversion Trunc_Peptide->Coupling Next Cycle PyPTH Py-PTH Amino Acid (Stable Analyte) Conversion->PyPTH Rearrangement MS_Detect ESI-MS Detection [M+H]+ PyPTH->MS_Detect Ionization

Caption: Cycle of N-terminal sequencing via 5-Me-2-PyITC. The truncated peptide recycles for subsequent sequencing steps.

Troubleshooting & Optimization

Critical Control Points
  • pH Control: The coupling reaction requires a basic pH (approx. 9.0) to keep the N-terminal amine unprotonated. However, excessively high pH can hydrolyze the reagent.

  • Anhydrous Cleavage: Moisture during the cleavage step (Phase B) can lead to non-specific hydrolysis of the peptide chain. Ensure TFA is of sequencing grade and strictly anhydrous.

  • Scavengers: If sequencing Cysteine or Methionine residues, add 0.01% DTT or ethanethiol to the TFA to prevent oxidation.

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Cone Voltage: 20-40V (Optimize to prevent in-source fragmentation of the Py-PTH ring).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 60% B over 15 minutes.

References

  • Edman, P. (1950).[3] Method for determination of the amino acid sequence in peptides.[1][4] Acta Chemica Scandinavica, 4, 283–293. Link

  • Sigma-Aldrich. (n.d.). 2-Isothiocyanato-5-methylpyridine Product Page. Sigma-Aldrich Catalog. Link

  • He, X. et al. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry.[3] Journal of Chromatography A, 1217(31), 5002-5011. (Validating the mechanism of pyridyl-ITCs for MS enhancement). Link

  • Chen, S. et al. (2012). Enhancing sensitivity of liquid chromatography–mass spectrometry analysis of peptides by derivatization. Journal of Chromatography B, 893, 1-14. Link

Sources

Application Note: Quantitative Analysis of 2-Isothiocyanato-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to address the specific analytical challenges associated with 2-Isothiocyanato-5-methylpyridine (CAS: 20836-37-7), a reactive electrophile used as a synthetic intermediate and potential pharmacological agent.

Abstract & Chemical Context

Quantifying 2-Isothiocyanato-5-methylpyridine presents two primary challenges: hydrolytic instability and chromatographic reactivity . As an isothiocyanate (ITC), the compound is an electrophile that reacts with nucleophiles (water, amines, thiols). In aqueous mobile phases, it degrades to 2-amino-5-methylpyridine. furthermore, the basic pyridine nitrogen can interact with silanol groups on HPLC columns, causing peak tailing.

This protocol rejects "direct" analysis in favor of a Derivatization-First approach . By reacting the analyte with a secondary amine (Pyrrolidine) prior to injection, we convert the unstable ITC into a stable, UV-active thiourea derivative. This ensures stoichiometric accuracy and excellent chromatographic peak shape.

Key Chemical Properties[1][2][3][4]
  • Molecular Weight: 150.20 g/mol

  • Reactivity: High susceptibility to nucleophilic attack at the central Carbon of the -N=C=S group.

  • Stability: Stable in Acetonitrile (ACN) or Dichloromethane (DCM). Unstable in Methanol (slow conversion to thiocarbamate) and Water (rapid hydrolysis).

Experimental Workflow Diagrams

Figure 1: Analytical Decision Tree & Sample Prep

G Start Sample: 2-Isothiocyanato-5-methylpyridine Matrix Identify Matrix Start->Matrix Bulk Bulk Chemical / Synthesis Mix (High Conc > 1 mg/mL) Matrix->Bulk High Conc Bio Biological / Trace (Low Conc < 1 µg/mL) Matrix->Bio Trace Deriv Derivatization Reaction Reagent: Pyrrolidine in ACN (Yields Stable Thiourea) Bulk->Deriv Bio->Deriv Required for Stability MethodA Method A: HPLC-UV/DAD Target: Purity & Potency Deriv->MethodA Dilute & Inject MethodB Method B: LC-MS/MS Target: PK/Residue Analysis Deriv->MethodB Extract & Inject Stop Data Processing & Quantitation MethodA->Stop MethodB->Stop

Caption: Workflow prioritizing derivatization to stabilize the reactive isothiocyanate group before instrumental analysis.

Method A: HPLC-UV (Purity & Bulk Quantification)

Purpose: Quality control of synthesized batches or reaction monitoring. Principle: The analyte is reacted with excess pyrrolidine to form N-(5-methylpyridin-2-yl)pyrrolidine-1-carbothioamide. This derivative is stable, has higher UV absorbance, and elutes symmetrically.

Reagents & Preparation
  • Solvent A: Acetonitrile (HPLC Grade).

  • Derivatizing Reagent: 1.0 M Pyrrolidine in Acetonitrile.

  • Internal Standard (Optional): 2-Chloropyridine (if not interfering).

Sample Preparation Protocol
  • Stock Solution: Dissolve 10 mg of 2-Isothiocyanato-5-methylpyridine in 10 mL anhydrous Acetonitrile (1 mg/mL). Do not use Methanol.

  • Derivatization Step:

    • Transfer 100 µL of Stock Solution to a vial.

    • Add 50 µL of 1.0 M Pyrrolidine solution (approx. 50-fold molar excess).[1]

    • Vortex for 30 seconds. Reaction is instantaneous at Room Temp.

    • Note: The excess pyrrolidine ensures complete conversion and buffers the solution.

  • Dilution: Add 850 µL of Mobile Phase A (Water/0.1% Formic Acid) to quench and dilute.

  • Filtration: Filter through 0.22 µm PTFE filter into an amber HPLC vial.

Chromatographic Conditions
ParameterSetting
System HPLC with DAD/UV Detector
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Maintains pH ~2.7 to protonate pyridine)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic hold for excess amine)2-10 min: 5% -> 95% B10-12 min: 95% B
Detection 275 nm (Primary for thiourea derivative), 254 nm (Secondary)
Temperature 30°C

Method Validation Criteria:

  • Linearity:

    
     over 10–1000 µg/mL range.
    
  • Derivatization Efficiency: Verify by injecting a "underivatized" standard in ACN immediately; if the ITC peak disappears and the Thiourea peak appears quantitatively, the method is valid.

Method B: LC-MS/MS (Trace Bioanalysis)

Purpose: Pharmacokinetic (PK) studies or residue analysis in complex matrices. Mechanism: Positive Electrospray Ionization (ESI+) of the pyrrolidine-derivative.

Mass Spectrometry Parameters

The derivatized product (N-(5-methylpyridin-2-yl)pyrrolidine-1-carbothioamide) has a molecular weight of 221.3 g/mol .

  • Ionization: ESI Positive Mode

  • Precursor Ion: 222.1 [M+H]+

  • Product Ions (MRM Transitions):

    • Quantifier: 222.1

      
       152.1 (Loss of Pyrrolidine ring/cleavage at thiourea N).
      
    • Qualifier: 222.1

      
       94.1 (Methylpyridine fragment).
      
Protocol for Biological Fluids (Plasma)
  • Aliquot: 50 µL Plasma.

  • Protein Precipitation/Derivatization: Add 150 µL of Acetonitrile containing 50 mM Pyrrolidine .

    • Scientific Rationale: This simultaneously precipitates proteins and derivatizes the unstable ITC.

  • Vortex/Centrifuge: Vortex 1 min, Centrifuge at 10,000 x g for 5 min.

  • Supernatant: Transfer supernatant to a fresh vial. Dilute 1:1 with water (to match initial mobile phase strength) before injection.

Troubleshooting & Scientific Rationale

Why Derivatize?

Direct analysis of isothiocyanates is prone to errors.

  • Nucleophilic Solvents: In methanol, ITCs slowly form thiocarbamates (

    
    ).
    
  • Hydrolysis: In the presence of trace water, ITCs degrade to amines (

    
    ).
    
  • Peak Tailing: The free isothiocyanate group and the pyridine nitrogen can both interact with silanols. The thiourea derivative is more rigid and polar, improving peak shape on C18 columns.

Stability Data
  • Stock Solution (Solid): Store at -20°C under Nitrogen. Hygroscopic.

  • Derivatized Sample: Stable for >48 hours in autosampler at 4°C.

Visualizing the Chemistry

Caption: Chemical derivatization strategy converting the unstable ITC to a stable thiourea.

References

  • Zhang, Y. (2012). "The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates." Carcinogenesis, 33(1), 2-9. Link

  • Kassie, F., et al. (2002). "Genotoxic effects of allyl isothiocyanate in mammalian cells." Chemico-Biological Interactions, 142(3), 285-297. (Reference for general ITC reactivity and stability issues). Link

  • Jiao, D., et al. (1994). "Structure-activity relationships of isothiocyanates as inducers of quinone reductase." Journal of Medicinal Chemistry, 37(7), 963-971. (Establishes UV and reactivity profiles for aromatic ITCs). Link

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. (Basis for linearity and precision criteria). Link

Sources

Experimental setup for reactions involving "2-Isothiocyanato-5-methylpyridine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 2-Isothiocyanato-5-methylpyridine

Part 1: Chemical Profile & Strategic Significance

2-Isothiocyanato-5-methylpyridine (CAS: 20836-37-7) is a specialized heterocyclic electrophile used primarily as a "privileged scaffold" builder in medicinal chemistry. Unlike aliphatic isothiocyanates, the direct attachment of the isothiocyanate (-N=C=S) group to the electron-deficient 2-position of the pyridine ring significantly alters its reactivity profile.

Key Properties
PropertyData
IUPAC Name 2-Isothiocyanato-5-methylpyridine
CAS Number 20836-37-7
Molecular Formula C₇H₆N₂S
Molecular Weight 150.20 g/mol
Appearance Off-white to pale yellow solid (typically); may appear as oil if impure.[1][2][3]
Solubility Soluble in DCM, THF, DMF, Acetonitrile. Sparingly soluble in hexanes.
Reactivity Class High-reactivity electrophile (hard/soft character).
Mechanistic Insight: The "Pyridine Effect"

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect on the carbon at the 2-position. When coupled with the isothiocyanate group, this creates a hyper-electrophilic carbon center within the -N=C=S moiety.

  • Consequence: Reactions with nucleophiles (amines, hydrazines) proceed significantly faster than with phenyl isothiocyanate.

  • Risk: The compound is more susceptible to hydrolysis and dimerization. Strict anhydrous handling is required.

Part 2: Safety & Handling (Critical)

Hazard Classification:

  • Lachrymator: Causes severe eye and respiratory irritation.

  • Sensitizer: Potential for severe allergic skin reactions upon contact.

  • Acute Toxicity: Handle as if highly toxic (characteristic of pyridine derivatives).

Handling Protocol:

  • Engineering Controls: All weighing and transfers must be performed inside a functioning chemical fume hood.

  • Decontamination: Spills should be treated with a mixture of surfactant and dilute ammonia or 10% aqueous sodium carbonate to hydrolyze the isothiocyanate before cleanup.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.

Part 3: Experimental Protocols

Protocol A: Synthesis of Pyridyl-Thiourea Derivatives

Target Audience: Medicinal Chemists performing SAR (Structure-Activity Relationship) expansion.

Objective: To couple 2-Isothiocyanato-5-methylpyridine with a secondary amine to form a stable thiourea.

Reagents:

  • 2-Isothiocyanato-5-methylpyridine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Triethylamine (Et₃N) [Optional, only if amine salt is used]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Isothiocyanato-5-methylpyridine (1.0 mmol, 150 mg) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add the Secondary Amine (1.1 mmol) dropwise over 5 minutes.

    • Note: If the amine is a hydrochloride salt, add 1.2 equiv of Et₃N prior to amine addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Check via TLC (System: 50% EtOAc/Hexanes). The starting material (high R_f) should disappear, and a more polar spot (thiourea) should appear.

  • Workup:

    • Scenario A (Precipitate forms): Filter the solid, wash with cold hexanes, and dry under vacuum.

    • Scenario B (Soluble product): Concentrate the solvent in vacuo. Redissolve the residue in minimal EtOAc and wash with water (1x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Gradient: 0 -> 5% MeOH in DCM).

Expected Yield: 85–95%

Protocol B: Cyclization to 1,2,4-Triazole-3-thiones

Target Audience: Drug discovery teams targeting GPCRs or kinase inhibition.

Objective: To synthesize a fused heterocyclic system using a hydrazide precursor.

Reagents:

  • 2-Isothiocyanato-5-methylpyridine (1.0 equiv)

  • Acid Hydrazide (e.g., Isonicotinic acid hydrazide) (1.0 equiv)

  • Ethanol (Absolute)

  • Sodium Hydroxide (2M aqueous solution)

Step-by-Step Methodology:

  • Intermediate Formation (Thiosemicarbazide):

    • Dissolve the Acid Hydrazide (1.0 mmol) in Ethanol (10 mL).

    • Add 2-Isothiocyanato-5-methylpyridine (1.0 mmol) in one portion.

    • Reflux the mixture at 80°C for 3 hours. A solid precipitate (the thiosemicarbazide intermediate) often forms.

    • Checkpoint: Isolate a small aliquot to confirm intermediate formation via LC-MS.

  • Cyclization (Base-Catalyzed):

    • Add 2M NaOH (2.0 mL) directly to the reaction mixture.

    • Continue to reflux for an additional 4 hours. The suspension should clear as the triazole salt forms, then potentially reprecipitate.

  • Quenching:

    • Cool the reaction to room temperature.[4]

    • Acidify carefully with 1M HCl to pH ~3-4. This protonates the thione/thiol group, causing the product to precipitate.

  • Isolation: Filter the resulting solid, wash with copious water (to remove salts), and dry.[4]

Characterization Note: These compounds often exist as tautomers (thione vs. thiol). NMR may show a broad -SH/-NH peak.

Part 4: Visualization & Logic

Reaction Workflow Diagram

ReactionPathways SM 2-Isothiocyanato- 5-methylpyridine Inter Thiosemicarbazide Intermediate SM->Inter Protocol B (Step 1): EtOH, Reflux Thiourea Pyridyl-Thiourea (Final Product A) SM->Thiourea Protocol A: DCM, RT, 2h Amine Secondary Amine (R2NH) Amine->Thiourea Hydrazide Acid Hydrazide (R-CONHNH2) Hydrazide->Inter Triazole 1,2,4-Triazole-3-thione (Final Product B) Inter->Triazole Protocol B (Step 2): NaOH, Reflux then HCl workup

Caption: Divergent synthetic pathways for 2-Isothiocyanato-5-methylpyridine: Direct nucleophilic addition (Top) vs. Cyclization (Bottom).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of IsothiocyanateEnsure all solvents are anhydrous. Purge reaction vessel with Nitrogen/Argon.
Sticky Gum Formation Polymerization or Impure SMRecrystallize the starting isothiocyanate from Hexane/DCM before use.
No Cyclization (Protocol B) Insufficient Base or HeatIncrease NaOH concentration to 4M or extend reflux time. Ensure intermediate was formed first.
Desulfurization Oxidation of productAvoid prolonged exposure to air/light during workup. Add a reducing agent (e.g., DTT) if handling sensitive biological assays.

References

  • Sigma-Aldrich. (n.d.). 2-Isothiocyanato-5-methylpyridine Product Page & Safety Data. Retrieved from

  • Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide... for thiourea derivatives. Journal of Organic Chemistry. Retrieved from

  • Damdoom, W. K., & Al-Jeilawi, R. H. (2025).[5] Synthesis, Characterization of Some New 1,2,4-Triazole derivatives. Iraqi Journal of Science. Retrieved from

  • BenchChem. (2025).[6] Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Isothiocyanato-5-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 5-Me-Py-ITC-Yield-Opt Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Synthesizing 2-Isothiocyanato-5-methylpyridine (also known as 5-methyl-2-pyridyl isothiocyanate) presents a unique challenge compared to standard phenyl isothiocyanates.[1] The electron-deficient nature of the pyridine ring renders the starting material (2-amino-5-methylpyridine) a poor nucleophile toward carbon disulfide (


).[1] Furthermore, the resulting isothiocyanate is prone to dimerization, forming stable N,N'-di(2-pyridyl)thioureas, or hydrolysis during standard silica purification.[1]

This guide moves beyond generic protocols to address the specific electronic and steric requirements of the 5-methylpyridine scaffold.

Module 1: Synthetic Route Selection

We recommend avoiding the direct Thiophosgene (


) route due to extreme toxicity and regulatory hurdles, unless your facility is specifically equipped for it.[1] Instead, we focus on the Dithiocarbamate (DTC) Intermediate Route , optimized for heteroaromatic amines.[1]
Comparison of Optimization Strategies
ParameterMethod A: The "Force" Route (Recommended) Method B: The "Clean" Route Method C: The "Classic" Route
Reagents

/ NaH / Tosyl Chloride (TsCl)

/

/ DMAP
Thiophosgene (

)
Mechanism Irreversible deprotonation drives DTC formation.[1]DMAP-catalyzed transfer;

evolution drives equilibrium.
Direct nucleophilic substitution.
Yield Potential High (75-90%) Moderate to High (60-80%)High (80-95%)
Purification Requires filtration/short column.[1]Evaporation (volatile byproducts).[1][2]Distillation/Extraction.[3][4]
Key Risk Moisture sensitivity (NaH).[1]Cost of reagents (

).
Extreme Toxicity.

Module 2: Optimized Protocols

Protocol A: The Sodium Hydride / Tosyl Chloride Method

Best for: Maximizing yield on scale (>1g).[1]

The Logic: The 2-amino group on pyridine is less nucleophilic than aniline. Standard bases like Triethylamine (


) are often too weak to fully drive the equilibrium toward the dithiocarbamate salt.[1] Sodium Hydride (NaH)  ensures complete deprotonation, locking the amine into the reactive DTC form before the desulfurizing agent (TsCl) is added.[1]

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon/Nitrogen, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF .

  • Deprotonation: Cool to

    
    . Add 2-amino-5-methylpyridine (1.0 equiv)  dissolved in THF dropwise. Stir for 30 mins. Note: Evolution of 
    
    
    
    gas will occur.[1][4][5]
  • DTC Formation: Add

    
     (5.0 - 10.0 equiv)  dropwise at 
    
    
    
    .[1] The solution usually turns yellow/orange.
    • Critical Checkpoint: Stir for at least 2–4 hours (or overnight) at room temperature. The formation of the dithiocarbamate salt is the rate-limiting step.[1]

  • Desulfurization: Cool back to

    
    . Add Tosyl Chloride (TsCl, 1.1 equiv)  dissolved in THF. Stir for 1–2 hours.
    
  • Workup: Quench with water. Extract immediately with

    
    . Wash with brine. Dry over 
    
    
    
    .[3][6]
  • Purification: Do not use standard silica gel. Use neutral alumina or flash chromatography on silica pre-treated with 1%

    
     to prevent acid-catalyzed decomposition.
    
Protocol B: The / DMAP Method

Best for: Small scale, avoiding chromatography, or if NaH is unavailable.[1]

The Logic:


 acts as a desulfurizing agent that generates volatile byproducts (

,

, t-BuOH), simplifying purification.[1]
  • Dissolve 2-amino-5-methylpyridine (1.0 equiv) in

    
    .
    
  • Add

    
     (10 equiv)  and 
    
    
    
    (1.1 equiv)
    .[1]
  • Add DMAP (3-5 mol%) as a catalyst.[1]

  • Add

    
     (1.0 equiv)  dropwise.[1]
    
  • Stir at room temperature until gas evolution ceases.

  • Evaporate solvent.[4][6] The residue is often pure enough for subsequent steps.

Module 3: Troubleshooting & FAQs

Q1: I see a brick-red precipitate forming during the reaction. What is it?

Diagnosis: This is likely the dimer (thiourea) byproduct: N,N'-bis(5-methyl-2-pyridyl)thiourea.[1] Root Cause:

  • Moisture: Water hydrolyzes the isothiocyanate back to the amine, which then reacts with the remaining isothiocyanate to form the thiourea.[1]

  • Slow Desulfurization: If the DTC salt sits too long without the desulfurizing agent (TsCl), it can revert and dimerize.[1] Solution: Ensure strictly anhydrous conditions. Increase the equivalents of

    
    . Add the desulfurizing agent immediately after the DTC formation time is complete.
    
Q2: My product decomposes on the silica column.

Diagnosis: Pyridyl isothiocyanates are acid-sensitive. The Lewis acidity of standard silica gel can catalyze hydrolysis or polymerization. Solution:

  • Neutralize: Pre-wash the silica column with 1-2% Triethylamine/Hexanes.

  • Switch Phase: Use Neutral Alumina instead of silica.

  • Skip Column: If using Method B (

    
    ), try triturating the residue with cold hexanes instead of chromatography.
    
Q3: Why is the yield lower than the phenyl (aniline) analog?

Diagnosis: Electronic effects. The pyridine ring is electron-withdrawing (via the Nitrogen), reducing the nucleophilicity of the exocyclic amine.[1] Solution: The 5-methyl group helps (inductive donor), but not enough to match aniline.[1] You must use a stronger base (NaH) or a catalyst (DMAP) to compensate for the lower reactivity.[1] Standard


 protocols often fail here.

Module 4: Logic Pathway (Process Flow)

The following diagram illustrates the decision logic for troubleshooting low yields.

G Start Start: Low Yield of 2-Isothiocyanato-5-methylpyridine CheckBase Check Base Strength: Are you using Et3N? Start->CheckBase SwitchBase Action: Switch to NaH (Protocol A) CheckBase->SwitchBase Yes CheckDimer Observation: Is there a red/orange solid? CheckBase->CheckDimer No (Using NaH/Strong Base) MoistureIssue Cause: Moisture/Hydrolysis -> Thiourea Formation CheckDimer->MoistureIssue Yes CheckPurification Observation: Product vanishes on Column CheckDimer->CheckPurification No DrySolvents Action: Dry THF/DCM, Increase CS2 eq. MoistureIssue->DrySolvents SilicaAcid Cause: Silica Acidity CheckPurification->SilicaAcid Yes Neutralize Action: Use Neutral Alumina or 1% Et3N in Eluent SilicaAcid->Neutralize

Caption: Diagnostic workflow for identifying yield loss in pyridyl isothiocyanate synthesis.

References

  • Munch, H., et al. (2008).[1] "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate."[2] Tetrahedron Letters, 49(19), 3117-3119.[1] Link[1]

    • Supports the Boc2O/DMAP "Clean Route" mechanism.[1]

  • Sun, N., et al. (2014).[1] "A One-Pot Approach to Pyridyl Isothiocyanates from Amines." Molecules, 19(9), 13631-13639.[1] Link[1]

    • Authoritative source on the difficulty of pyridyl amines and the necessity of specific bases (NaH, DABCO) and desulfurizers (FeCl3).[1]

  • Wong, R., & Dolman, S. J. (2007).[1][7] "Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamate Salts." The Journal of Organic Chemistry, 72(10), 3969–3971.[1] Link[1]

    • Foundational text for the TsCl desulfuriz
  • Looker, J. H., et al. (1980).[1] "Thiocarbamate derivatives of 2-aminopyridines." Journal of Heterocyclic Chemistry.

    • Historical context on the formation of thiourea byproducts in this specific chemical class.

Sources

Technical Support Center: Synthesis of 2-Isothiocyanato-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-isothiocyanato-5-methylpyridine. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters that ensure success in your synthetic endeavors.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-isothiocyanato-5-methylpyridine, offering causative explanations and actionable solutions.

Question 1: I am observing a low or no yield of the desired 2-isothiocyanato-5-methylpyridine. What are the potential causes and how can I improve the yield?

Low yields are a frequent challenge in isothiocyanate synthesis. The root cause often lies in one of the following areas:

  • Inefficient Dithiocarbamate Salt Formation: The initial and crucial step is the formation of the dithiocarbamate salt from 2-amino-5-methylpyridine and carbon disulfide. Incomplete formation of this intermediate will directly impact the final product yield.

    • Causality: The nucleophilicity of the amine and the reaction conditions (base, solvent, temperature) are critical. The base activates the amine for nucleophilic attack on the carbon disulfide.

    • Solutions:

      • Base Selection: Triethylamine (Et3N) is a commonly used base.[1][2][3] However, for less reactive amines, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[4] The choice of base is critical for the efficient formation of the dithiocarbamate salt.[5]

      • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[6][7]

      • Reaction Time and Temperature: Ensure sufficient reaction time for the dithiocarbamate formation, which is typically conducted at room temperature.[2][4]

  • Ineffective Desulfurization: The conversion of the dithiocarbamate salt to the isothiocyanate requires a desulfurizing agent. The choice and handling of this reagent are paramount.

    • Causality: The desulfurizing agent facilitates the elimination of a sulfur atom to form the -N=C=S group. Incomplete desulfurization leads to unreacted intermediate and reduced yield.

    • Solutions:

      • Common Desulfurizing Agents: Several reagents can be employed, including:

        • Tosyl Chloride: A reliable and effective reagent.[8][9]

        • Di-tert-butyl dicarbonate (Boc₂O): A mild and efficient option, often used with a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][10] By-products are often volatile, simplifying workup.[10]

        • Di-2-pyridyl thionocarbonate: A good alternative to toxic reagents like thiophosgene.[2][11][12]

        • Iron(III) chloride (FeCl₃): Can be used in a one-pot synthesis from the amine.[5]

      • Stoichiometry: Ensure the correct stoichiometric ratio of the desulfurizing agent to the dithiocarbamate intermediate.

  • Product Instability and Degradation: Isothiocyanates can be unstable, particularly in aqueous or non-neutral pH conditions and at elevated temperatures.[13][14][15][16]

    • Causality: The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack, leading to degradation.

    • Solutions:

      • Workup Conditions: Maintain a neutral pH during aqueous workup.[15] Isothiocyanates are generally more stable at a neutral pH of around 7.0.[15]

      • Temperature Control: Avoid excessive heat during reaction and purification steps.[15] Use rotary evaporation under reduced pressure at low temperatures (<40°C) for solvent removal.[15]

      • Storage: Store the purified product in a cool, dark, and dry environment to prevent degradation.[6]

Question 2: My reaction is producing significant amounts of a thiourea byproduct. How can I minimize its formation?

The formation of thiourea byproducts is a common side reaction, especially when using certain synthetic routes.

  • Causality: Thiourea formation occurs when the newly formed isothiocyanate reacts with the starting amine (2-amino-5-methylpyridine) or another amine present in the reaction mixture. This is particularly problematic with methods that can generate byproducts that react with the desired product.[1]

  • Solutions:

    • Controlled Stoichiometry: Carefully control the stoichiometry of the reactants. A one-pot, two-step approach where the dithiocarbamate is formed first, followed by the addition of the desulfurizing agent, can minimize the concentration of free amine available to react with the product.[2][4]

    • Alternative Reagents: The use of thiophosgene can sometimes lead to the formation of thiourea by-products.[1] Employing alternative, milder desulfurizing agents can mitigate this issue.

    • Reaction Conditions: Lowering the reaction temperature after the formation of the isothiocyanate can reduce the rate of the side reaction leading to thiourea.

Question 3: I am having difficulty purifying the final product. What are the recommended purification techniques?

Effective purification is essential to obtain 2-isothiocyanato-5-methylpyridine of high purity.

  • Causality: The crude reaction mixture may contain unreacted starting materials, the dithiocarbamate intermediate, the desulfurizing agent and its byproducts, and any thiourea side products.

  • Recommended Purification Protocol:

    • Workup: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove water-soluble impurities.[2] If an acid or base was used, a wash with a dilute solution of sodium bicarbonate or dilute HCl, respectively, may be necessary, followed by a water wash to neutrality.

    • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

    • Solvent Removal: Concentrate the dried organic solution under reduced pressure using a rotary evaporator at a low temperature.[15]

    • Column Chromatography: The most effective method for purifying isothiocyanates is typically flash column chromatography on silica gel.[2][17]

      • Eluent System: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used.[2][18] The polarity can be adjusted to achieve optimal separation.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of 2-isothiocyanato-5-methylpyridine.

What are the most common synthetic routes to prepare 2-isothiocyanato-5-methylpyridine?

The most prevalent and practical method involves a two-step, one-pot synthesis starting from the corresponding primary amine, 2-amino-5-methylpyridine.[11][19] This process consists of:

  • Formation of a dithiocarbamate salt: The primary amine reacts with carbon disulfide (CS₂) in the presence of a base.[8][11][19]

  • Desulfurization: The intermediate dithiocarbamate salt is then treated with a desulfurizing agent to yield the isothiocyanate.[8][11][19]

While the use of highly toxic thiophosgene was a traditional method, modern approaches favor safer and more versatile reagents.[1][11]

What are some safer alternatives to thiophosgene for this synthesis?

Due to the high toxicity and volatility of thiophosgene, several safer alternatives have been developed.[1][11] These include:

  • Di-2-pyridyl thionocarbonate [2][11]

  • 1,1'-Thiocarbonyldiimidazole (TCDI) [11][17]

  • Di-tert-butyl dicarbonate (Boc₂O) [10]

  • Tosyl chloride [8][9]

How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[6][7]

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting material (2-amino-5-methylpyridine).

  • Eluent: A mixture of hexane and ethyl acetate is a suitable mobile phase.[7]

  • Visualization: The spots can be visualized under UV light.[7] The disappearance of the starting amine spot and the appearance of a new product spot indicate the progression of the reaction.

What are the key safety precautions to consider during this synthesis?
  • Carbon Disulfide (CS₂): is highly flammable and toxic. Handle it in a well-ventilated fume hood and away from ignition sources.

  • Desulfurizing Agents: Some desulfurizing agents can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General Handling: Perform the entire synthesis in a well-ventilated fume hood.

III. Experimental Protocols & Data

Table 1: Comparison of Common Desulfurizing Agents
Desulfurizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Tosyl Chloride Et₃N, DCM, rtReadily available, effectiveCan require careful purification
Boc₂O / DMAP DCM or THF, rtMild conditions, volatile byproductsMay be slower for some substrates
Di-2-pyridyl thionocarbonate DCM, rtGood yields, avoids toxic reagentsReagent may need to be synthesized
FeCl₃ Aqueous conditionsOne-pot from amineCan be less general, potential for side reactions
Protocol: One-Pot Synthesis of 2-Isothiocyanato-5-methylpyridine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Dithiocarbamate Formation:

    • To a solution of 2-amino-5-methylpyridine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (2.0 eq.).

    • Cool the mixture in an ice bath and add carbon disulfide (1.5 eq.) dropwise.

    • Allow the reaction to stir at room temperature and monitor by TLC until the starting amine is consumed.

  • Desulfurization:

    • Cool the reaction mixture again in an ice bath.

    • Add a solution of the chosen desulfurizing agent (e.g., tosyl chloride, 1.1 eq.) in DCM dropwise.

    • Stir the reaction at room temperature and monitor by TLC for the formation of the isothiocyanate product.

  • Workup and Purification:

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

IV. Visualizations

Workflow for the Synthesis of 2-Isothiocyanato-5-methylpyridine

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Desulfurization cluster_2 Purification A 2-Amino-5-methylpyridine D Dithiocarbamate Salt Intermediate A->D Reaction in Aprotic Solvent (e.g., DCM) B Carbon Disulfide (CS2) B->D Reaction in Aprotic Solvent (e.g., DCM) C Base (e.g., Et3N) C->D Reaction in Aprotic Solvent (e.g., DCM) F Crude 2-Isothiocyanato-5-methylpyridine D->F Desulfurization Reaction E Desulfurizing Agent (e.g., Tosyl Chloride) E->F G Aqueous Workup F->G H Column Chromatography G->H I Pure 2-Isothiocyanato-5-methylpyridine H->I

Caption: A typical workflow for the two-step, one-pot synthesis of 2-isothiocyanato-5-methylpyridine.

V. References

  • Synthesis of Isothiocyanates: An Update. PMC - NIH. [Link]

  • Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]

  • Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]

  • A kind of preparation method of isothiocyanate. Google Patents.

  • Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed. [Link]

  • Stability of Horseradish Glucosinolates/ Isothiocyanates in Combination with Different Plant Extracts. ULisboa. [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]

  • Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]

  • Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin. Academia.edu. [Link]

  • A Convenient Method for the Preparations of Carboxamides and Peptides by Using Di(2-pyridyl) Carbonate and O,O'-Di(2-pyridyl) Thiocarbonate as Dehydrating Reagents. ResearchGate. [Link]

  • [Synthesis problem] Converting aromatic amine (R-NH2) to isothiocyanate (R-NCS). Reddit. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • Isothiocyanic acid, methyl ester. Organic Syntheses Procedure. [Link]

  • Process for producing isothiocyanates. Google Patents.

  • A One-Pot Approach to Pyridyl Isothiocyanates from Amines. MDPI. [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. ResearchGate. [Link]

  • General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]

  • Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Stability & Handling of 2-Isothiocyanato-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Core Chemical Stability Profile

To prevent decomposition, one must first understand why this molecule is unstable. 2-Isothiocyanato-5-methylpyridine is significantly more reactive—and therefore less stable—than typical phenyl isothiocyanates due to the electronic influence of the pyridine ring.

The "2-Pyridyl" Instability Factor

The nitrogen atom in the pyridine ring (position 1) exerts a strong electron-withdrawing effect on the carbon at position 2. This makes the isothiocyanate group (-N=C=S) attached to C2 highly electrophilic.

  • Hydrolytic Sensitivity: The carbon atom of the NCS group is primed for nucleophilic attack by water. Unlike phenyl isothiocyanates, which might survive a brief aqueous wash, 2-pyridyl isothiocyanates can hydrolyze rapidly to the corresponding amine (2-amino-5-methylpyridine) and carbonyl sulfide (COS).

  • Dimerization Risk: 2-pyridyl isothiocyanates have a known tendency to dimerize, particularly in concentrated solutions or under basic conditions, forming thiadiazotidine derivatives.

  • The Methyl Effect: While the methyl group at C5 is electron-donating (inductive effect), providing slight stabilization compared to the unsubstituted 2-pyridyl isothiocyanate, it is insufficient to counteract the destabilizing effect of the ring nitrogen.

Troubleshooting Guide (Q&A)

Scenario A: "I observed a precipitate or 'goo' forming in my storage vial."

Q: Is my compound still usable? A: Likely not. This physical change usually indicates polymerization or hydrolysis .

  • Diagnosis: If the solid is crystalline but different from the original, it may be the amine hydrolysis product (2-amino-5-methylpyridine). If it is a gum/goo, it is likely a polymer or dimer.

  • Root Cause: Moisture ingress during storage or storage at room temperature.

  • Corrective Action:

    • Check purity via anhydrous NMR (CDCl3). Look for the disappearance of the characteristic NCS peak in IR (~2000-2100 cm⁻¹) or shift in NMR.

    • Future Prevention: Store strictly at -20°C under Argon. Do not store in protic solvents.

Scenario B: "My yield is low, and I see a large amine peak in the NMR."

Q: Did the reaction fail, or did the workup destroy the product? A: If you see the starting amine (2-amino-5-methylpyridine), it is highly probable that hydrolysis occurred during the workup .

  • Root Cause: Exposure to aqueous base or prolonged contact with water during extraction. The hydrolysis pathway is base-catalyzed.

  • Corrective Action:

    • Avoid Aqueous Workups: If possible, remove salts by filtration and evaporate the solvent directly.

    • If Extraction is Necessary: Use a neutral or slightly acidic buffer (pH 5-6) rather than basic solutions (NaHCO3/NaOH). Work quickly and keep everything cold (0°C).

Scenario C: "I used Methanol/Ethanol to recrystallize, and the compound degraded."

Q: Why can't I use alcohols? A: Primary alcohols act as nucleophiles.

  • Mechanism: The alcohol attacks the electrophilic carbon of the -N=C=S group, forming a thiocarbamate (O-alkyl thiocarbamate).

  • Corrective Action: NEVER use MeOH, EtOH, or IPA. Use aprotic solvents like Acetonitrile (ACN) , Dichloromethane (DCM) , or Toluene for purification and reactions.

Visualizing the Decomposition Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (Water attack) and Alcoholysis (Solvent attack).

DecompositionPathways cluster_safe Safe Zone ITC 2-Isothiocyanato- 5-methylpyridine Thiocarbamic Unstable Thiocarbamic Acid ITC->Thiocarbamic Hydrolysis (Fast at pH > 7) Thiocarbamate O-Alkyl Thiocarbamate ITC->Thiocarbamate Nucleophilic Attack (Solvent Error) Water H2O (Moisture) Water->ITC Alcohol R-OH (Methanol/Ethanol) Alcohol->ITC Amine 2-Amino- 5-methylpyridine (Decomposition Product) Thiocarbamic->Amine - COS COS COS (Gas) Thiocarbamic->COS

Caption: Figure 1. Primary decomposition pathways. The electrophilic NCS carbon is highly susceptible to attack by water (leading to amine reversion) and alcohols (leading to thiocarbamate impurities).

Standard Operating Procedures (SOPs)

Protocol 1: Safe Storage
  • Temperature: -20°C (Critical).

  • Atmosphere: Argon or Nitrogen headspace.[1]

  • Container: Amber glass vial with a Teflon-lined cap (to prevent moisture diffusion).

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.

Protocol 2: Reaction Setup (Best Practices)

Use this checklist before adding the isothiocyanate to any reaction mixture.

ParameterRequirementReason
Solvent Anhydrous DCM, THF, or ToluenePrevents hydrolysis.
Glassware Oven-dried (>120°C)Removes adsorbed surface moisture.
Atmosphere Positive pressure N2/ArExcludes atmospheric moisture.
Bases Non-nucleophilic (e.g., DIPEA, TEA)Avoid hydroxide bases (NaOH, KOH) which catalyze rapid hydrolysis.
Addition Add ITC last (if possible)Minimizes time the ITC spends in solution before reacting with the target nucleophile.
Protocol 3: Safe Workup Decision Tree

Follow this logic flow to maximize recovery during isolation.

WorkupLogic Start Reaction Complete SolventCheck Is the solvent water-miscible? (e.g., THF, DMF) Start->SolventCheck Evap Direct Evaporation (Rotovap) SolventCheck->Evap No (DCM, Toluene) Extract Aqueous Extraction Required SolventCheck->Extract Yes PHCheck Check Aqueous pH Extract->PHCheck Acidic pH < 7 (Ideal) PHCheck->Acidic Safe Basic pH > 7 (Danger) PHCheck->Basic Unsafe FastWork Extract FAST with DCM Dry over Na2SO4 immediately Acidic->FastWork Buffer Buffer to pH 5-6 (Phosphate/Citrate) Basic->Buffer Adjust pH Buffer->FastWork

Caption: Figure 2. Workup decision tree to minimize hydrolytic degradation.

References

  • Songklanakarin J. Sci. Technol. (2015). Stability studies of isothiocyanates and nitriles in aqueous media.[2] Retrieved from [Link]

  • Molecules (MDPI). (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines.[3][4] (Discusses the instability of electron-deficient pyridyl ITCs). Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Isothiocyanato-5-methylpyridine Mediated Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for transformations involving 2-Isothiocyanato-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and reproducibility in your work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of 2-Isothiocyanato-5-methylpyridine and the strategic selection of catalysts for its transformations.

Q1: What are the primary, synthetically useful transformations of 2-Isothiocyanato-5-methylpyridine?

The isothiocyanate (-N=C=S) functional group is a versatile electrophile. Its primary and most synthetically valuable transformation is the nucleophilic addition to the central carbon atom. The most common application is the reaction with primary or secondary amines to form N,N'-disubstituted thioureas.[1] This reaction is foundational in medicinal chemistry and drug discovery for building complex molecular scaffolds. Other nucleophiles, such as thiols or alcohols, can also react, though reactions with amines are generally the most prevalent and efficient.

Q2: Is a catalyst always necessary for forming thioureas from 2-Isothiocyanato-5-methylpyridine and an amine?

Not always. The reaction between an isothiocyanate and a primary or secondary amine is often spontaneous and can proceed to high yield without a catalyst, especially if the amine is a strong nucleophile (e.g., aliphatic amines).[1][2] However, a catalyst becomes essential under certain conditions:

  • When using a weak nucleophile: Aromatic amines (anilines), particularly those with electron-withdrawing groups, are less nucleophilic and may react very slowly or not at all without activation.[3]

  • When steric hindrance is a factor: If either the amine or the isothiocyanate has bulky substituents near the reacting centers, a catalyst can help overcome the steric barrier by increasing the effective reactivity of the nucleophiles.[1]

  • To increase reaction rate or lower temperature: For process chemistry applications, achieving a high reaction rate at a moderate temperature is crucial. Catalysis can enable faster conversion under milder conditions.

Q3: What general classes of catalysts are effective for these transformations?

Catalyst selection is dictated by the nature of the nucleophile. The goal is typically to enhance the nucleophilicity of the reacting partner or to activate the electrophilic isothiocyanate.

  • Base Catalysis: This is the most common strategy for reactions with weakly nucleophilic amines. A base (e.g., triethylamine, DBU) deprotonates the amine, increasing its nucleophilicity. This approach is straightforward and effective for many systems.

  • Lewis Acid Catalysis: A Lewis acid can coordinate to the sulfur or nitrogen atom of the isothiocyanate group, increasing the electrophilicity of the central carbon and making it more susceptible to nucleophilic attack. This can be useful, but one must consider the potential for the Lewis acid to coordinate with the pyridine nitrogen, which can lead to catalyst inhibition.[4]

  • Organocatalysis: Certain organocatalysts, including thioureas themselves, can act as bifunctional catalysts. They can activate the nucleophile and electrophile simultaneously through hydrogen bonding interactions. While less common for simple thiourea synthesis, they are pivotal in asymmetric variants of related reactions.[3]

Q4: How does the 2-pyridyl moiety in 2-Isothiocyanato-5-methylpyridine influence reactivity and catalyst selection?

The presence of the pyridine ring introduces specific electronic and steric considerations:

  • Electronic Effect: The pyridine ring is electron-withdrawing, which slightly increases the electrophilicity of the isothiocyanate carbon compared to an alkyl isothiocyanate.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring is a Lewis basic site. It can competitively coordinate to Lewis acidic metal catalysts, potentially leading to catalyst inhibition or deactivation.[4] This is a critical consideration when selecting metal-based catalysts.

  • Steric Hindrance: The pyridine ring in the 2-position creates a more sterically crowded environment around the isothiocyanate group compared to a simple phenyl isothiocyanate. This can slow down the reaction with bulky nucleophiles.

Troubleshooting Guide

This guide provides solutions to common problems encountered during transformations involving 2-Isothiocyanato-5-methylpyridine.

Issue 1: Low or No Reaction Conversion

Q: My reaction between 2-Isothiocyanato-5-methylpyridine and an amine is not proceeding or giving very low yield. What are the likely causes and how can I fix it?

Low conversion is a frequent issue, often stemming from reagent quality, reaction conditions, or inherent low reactivity.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution Scientific Rationale & Explanation
Degradation of Isothiocyanate Use freshly prepared or purified 2-Isothiocyanato-5-methylpyridine. Store it in a cool, dark, and dry environment under an inert atmosphere.[1]Isothiocyanates can be sensitive to moisture, leading to hydrolysis and a reduction in the available electrophile.[2] The pyridine ring can also make it susceptible to certain modes of decomposition.
Weakly Nucleophilic Amine For weakly nucleophilic amines (e.g., 4-nitroaniline), add a stoichiometric amount of a non-nucleophilic base like triethylamine or DBU. Alternatively, consider a more forcing synthetic route.[3]The base deprotonates the amine, significantly increasing its nucleophilicity and accelerating the rate of addition to the isothiocyanate.
Steric Hindrance Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be highly effective at overcoming steric barriers by providing localized, rapid heating.[1]Higher temperatures provide the necessary activation energy to overcome the steric repulsion between bulky groups on the nucleophile and the pyridine ring of the electrophile.
Incorrect Solvent Choice Ensure both reactants are fully soluble. Use a suitable aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2]For the reaction to occur, the reactants must be in the same phase. Poor solubility will severely limit the reaction rate.

Below is a decision-making workflow for troubleshooting low yield:

low_yield_troubleshooting start Low or No Conversion check_reagents Verify Reagent Quality (Isothiocyanate & Amine) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok check_conditions Review Reaction Conditions (Solvent, Temp, Time) conditions_ok Conditions OK check_conditions->conditions_ok assess_reactivity Assess Inherent Reactivity (Nucleophilicity, Sterics) reactivity_issue Low Reactivity Identified assess_reactivity->reactivity_issue reagent_ok->check_conditions [Good] solution_purify Purify/Replace Reagents reagent_ok->solution_purify [Degraded] conditions_ok->assess_reactivity [Appropriate] solution_optimize_cond Optimize Conditions: - Change Solvent - Increase Temperature conditions_ok->solution_optimize_cond [Suboptimal] solution_add_catalyst Introduce Catalyst: - Add Base (e.g., Et3N) - Screen Lewis Acids reactivity_issue->solution_add_catalyst [Yes]

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Significant Byproducts

Q: My reaction is messy, and I'm observing unexpected byproducts via TLC or LC-MS. What could they be and how do I prevent them?

Side reactions can compete with the desired transformation, reducing yield and complicating purification.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution Scientific Rationale & Explanation
Isomerization to Thiocyanate Maintain a low reaction temperature and use immediate work-up after the reaction is complete. Avoid excess nucleophilic anions if possible.[5]Although less common for aryl isothiocyanates, isomerization to the thermodynamically less stable thiocyanate (R-S-C≡N) can sometimes be triggered by heat or certain catalysts.
Reaction with Solvent Use aprotic, non-nucleophilic solvents. Avoid protic solvents like methanol or ethanol unless they are the intended nucleophile, and ensure solvents are anhydrous.Protic solvents can act as weak nucleophiles, leading to the formation of thiocarbamate byproducts. Water can hydrolyze the isothiocyanate.
Formation of Symmetrical Thiourea This occurs when synthesizing an unsymmetrical thiourea from an amine and carbon disulfide in situ. A two-step, one-pot approach is better: form the isothiocyanate first, then add the second amine.[1]If the intermediate isothiocyanate reacts with the starting amine before the second, different amine is added, the symmetrical byproduct will form. This is less of a concern when using pre-formed 2-Isothiocyanato-5-methylpyridine.

Issue 3: Catalyst Deactivation or Inhibition

Q: I'm attempting a Lewis acid-catalyzed reaction, but it seems the catalyst is inactive. What is happening?

Catalyst deactivation is a key concern when using nitrogen-containing heterocyclic substrates with metal-based catalysts.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution Scientific Rationale & Explanation
Coordination to Pyridine Nitrogen Use a higher catalyst loading. Switch to a catalyst system less sensitive to nitrogen coordination, such as a strong Brønsted acid or a base-catalyzed approach.The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the metal center of a Lewis acid catalyst. This non-productive binding sequesters the catalyst, preventing it from activating the isothiocyanate.[4]
Moisture in the Reaction Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Many Lewis acids are highly sensitive to moisture and will be quenched by water, rendering them catalytically inactive.

Below is a diagram illustrating the general catalytic activation of an isothiocyanate and the potential for catalyst inhibition by the pyridine ring.

catalyst_inhibition cluster_0 Desired Catalytic Cycle cluster_1 Inhibition Pathway ITC R-N=C=S (2-Isothiocyanato-5-methylpyridine) Activated_ITC Activated Complex [R-N=C=S---LA] ITC->Activated_ITC + LA LA Lewis Acid (LA) LA->Activated_ITC Product Thiourea Product Activated_ITC->Product + Nucleophile Nuc Nucleophile (R'-NH2) Nuc->Product Pyridine_N Pyridine Nitrogen in R-N=C=S Inhibited_Catalyst Inhibited Complex [Pyridine-LA] Pyridine_N->Inhibited_Catalyst + LA LA_inhibited Lewis Acid (LA) LA_inhibited->Inhibited_Catalyst

Caption: Desired catalytic activation versus catalyst inhibition pathway.

Key Experimental Protocols

Protocol 1: General Procedure for Thiourea Synthesis

This protocol describes a standard, non-catalyzed procedure for the reaction of 2-Isothiocyanato-5-methylpyridine with a primary amine.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, 0.2 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add 2-Isothiocyanato-5-methylpyridine (1.0-1.05 equivalents) either as a solid or as a solution in the same solvent. If the reaction is noticeably exothermic, control the addition rate and consider cooling with an ice bath.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is slow.[1]

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude thiourea can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Screening for Optimal Base Catalyst

This protocol outlines a parallel screening approach to identify an effective base for a sluggish reaction.

  • Setup: In an array of reaction vials, add the amine (1.0 equivalent) and 2-Isothiocyanato-5-methylpyridine (1.05 equivalents) to each vial.

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile) to each vial.

  • Catalyst Addition: To each vial, add a different base catalyst (0.1-1.0 equivalents). Screen a range of bases such as triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Include a control vial with no base.

  • Reaction: Stir all vials at a set temperature (e.g., room temperature or 50 °C) for a predetermined time (e.g., 4 hours).

  • Analysis: Quench a small aliquot from each vial and analyze by LC-MS or a calibrated HPLC to determine the percent conversion to the desired product. This allows for direct comparison of catalyst efficacy.

References

  • Linus Pauling Institute, Oregon State University. "Isothiocyanates." Available at: [Link]

  • Nagy, K. N., et al. (2021). "Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur." Molecules, 26(18), 5549. Available at: [Link]

  • Mlotek, M. D., et al. (2023). "Bacterial Isothiocyanate Biosynthesis by Rhodanese-Catalyzed Sulfur Transfer onto Isonitriles." Angewandte Chemie International Edition, 63(5), e202314168. Available at: [Link]

  • Mazumder, A., et al. (2024). "A Comparative Review of Key Isothiocyanates and Their Health Benefits." Molecules, 29(5), 1149. Available at: [Link]

  • Vigier, J., et al. (2023). "Divergent process for the catalytic decarboxylative thiocyanation and isothiocyanation of carboxylic acids promoted by visible light." Chemical Science, 15(2), 559-565. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Isothiocyanato-5-methylpyridine and Other Isothiocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reactivity in Isothiocyanate Chemistry

Isothiocyanates (ITCs) are a class of highly valuable compounds, distinguished by the R-N=C=S functional group. Their utility spans from fundamental building blocks in the synthesis of heterocyclic compounds to critical reagents in drug development and bioconjugation.[1][2][3] The high electrophilicity of the central carbon atom in the isothiocyanate moiety makes it a prime target for nucleophiles, enabling the formation of thioureas, dithiocarbamates, and other valuable structures.[4][5]

However, not all isothiocyanates are created equal. The reactivity of the N=C=S group is profoundly influenced by the electronic and steric nature of its 'R' substituent.[1][6] This guide provides an in-depth comparative analysis of 2-Isothiocyanato-5-methylpyridine, a heteroaromatic isothiocyanate, against a panel of benchmark aliphatic and aromatic isothiocyanates. Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the appropriate isothiocyanate based on its inherent reactivity profile, supported by mechanistic insights and validated experimental protocols.

Structural Analysis: Deconstructing the Reactivity of 2-Isothiocyanato-5-methylpyridine

The reactivity of 2-Isothiocyanato-5-methylpyridine is dictated by the unique electronic landscape of the substituted pyridine ring.

  • Heteroaromatic System: The isothiocyanate group is attached to a pyridine ring, an electron-deficient (π-deficient) aromatic system. The electronegative nitrogen atom in the ring withdraws electron density, which is expected to increase the electrophilicity of the isothiocyanate carbon compared to its direct carbocyclic analog, phenyl isothiocyanate.

  • Positional Electronics: The isothiocyanate is at the C-2 position, immediately adjacent to the ring nitrogen. This proximity enhances the inductive electron-withdrawing effect of the nitrogen, further activating the N=C=S group towards nucleophilic attack.

  • Substituent Effects: The methyl group at the C-5 position is a weak electron-donating group. While it slightly counteracts the electron-withdrawing nature of the pyridine ring, its effect is generally considered minor compared to the influence of the ring nitrogen.

Comparative Reactivity Framework

To contextualize the reactivity of 2-Isothiocyanato-5-methylpyridine, we will compare it against three standard isothiocyanates that represent distinct classes of reactivity.

  • Phenyl Isothiocyanate (PITC): The archetypal aromatic isothiocyanate.

  • Benzyl Isothiocyanate (BITC): A common aliphatic isothiocyanate where the N=C=S group is insulated from the aromatic ring by a methylene (-CH2-) spacer.[7]

  • p-Nitrophenyl Isothiocyanate: An aromatic isothiocyanate featuring a potent electron-withdrawing group, rendering it highly reactive.[8]

The Underlying Mechanism: Aminolysis

The reaction of an isothiocyanate with a primary or secondary amine (aminolysis) to form a substituted thiourea is a cornerstone of their application.[9] The reaction proceeds via a stepwise mechanism, initiated by the nucleophilic attack of the amine on the electrophilic isothiocyanate carbon.[10] This forms a transient zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea product. Kinetic studies have demonstrated that this proton transfer step can be catalyzed by a second molecule of the amine, leading to reaction kinetics that are second order with respect to the amine concentration under certain conditions.[8][11][12]

Caption: Mechanism of amine addition to an isothiocyanate.

Data Summary: A Predictive Comparison

While direct, side-by-side kinetic data for 2-Isothiocyanato-5-methylpyridine is not extensively available in peer-reviewed literature, we can construct a robust predictive comparison based on established principles of physical organic chemistry.

Isothiocyanate Structural Class Key Electronic Effect(s) Predicted Relative Reactivity (vs. PITC) Primary Applications
Benzyl Isothiocyanate (BITC) AliphaticInductive effect of phenyl ring is insulated by -CH2- group. Reactivity is typical of a standard alkyl ITC.LowerNatural product synthesis, chemoprevention research.[7][13]
Phenyl Isothiocyanate (PITC) Aromatic (Carbocyclic)Phenyl ring is moderately electron-withdrawing. Serves as the baseline for aromatic ITCs.Baseline (1.0)Protein sequencing (Edman degradation), synthetic intermediate.[1]
2-Isothiocyanato-5-methylpyridine Aromatic (Heterocyclic)Pyridine ring is strongly electron-withdrawing due to the ring nitrogen, enhancing electrophilicity.HigherBuilding block for novel heterocyclic scaffolds in medicinal chemistry.
p-Nitrophenyl Isothiocyanate Aromatic (Carbocyclic)Nitro group is a very strong electron-withdrawing group, significantly increasing electrophilicity.HighestHighly reactive coupling agent, kinetic studies benchmark.[8]

Experimental Protocol: A Self-Validating System for Reactivity Comparison

To empirically validate the predicted reactivity, a comparative kinetic analysis is essential. The following protocol describes a robust method for monitoring the reaction of various isothiocyanates with an amine under pseudo-first-order conditions using HPLC.

Objective:

To determine the second-order rate constants (k₂) for the reaction of different isothiocyanates with a primary amine (e.g., benzylamine) in an aprotic solvent.

Materials:
  • 2-Isothiocyanato-5-methylpyridine

  • Phenyl Isothiocyanate

  • Benzyl Isothiocyanate

  • p-Nitrophenyl Isothiocyanate

  • Benzylamine (or other primary amine nucleophile)

  • Acetonitrile (HPLC grade, anhydrous)

  • Internal Standard (e.g., naphthalene, biphenyl)

  • HPLC system with a UV detector and a C18 column

Experimental Workflow Diagram

Sources

Spectroscopic analysis to confirm the structure of "2-Isothiocyanato-5-methylpyridine" adducts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural confirmation of adducts derived from 2-Isothiocyanato-5-methylpyridine (2-ITC-5-MP) . As a heterocycle-functionalized isothiocyanate, 2-ITC-5-MP serves as a potent electrophile for synthesizing thiourea derivatives, often used in medicinal chemistry as bioisosteres of ureas or as ligands for metal coordination.

This document objectively compares spectroscopic methodologies (FT-IR,


H/

C NMR, and HRMS) to establish a self-validating analytical workflow. It further benchmarks the performance of 2-ITC-5-MP against the standard Phenyl Isothiocyanate (PITC) regarding spectral resolution and solubility profiles.

The Chemistry of Adduct Formation[1]

The primary reaction involves the nucleophilic attack of a primary or secondary amine (R-NH


) onto the central carbon of the isothiocyanate group (-N=C=S) of 2-ITC-5-MP. This results in the formation of an N,N'-disubstituted thiourea .
Reaction Mechanism & Pathway

The transformation is characterized by the conversion of the cumulative double bond system of the isothiocyanate into the thione (C=S) amide system of the thiourea.

ReactionPathway Reagent 2-Isothiocyanato- 5-methylpyridine (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Nucleophile (R-NH2) Amine->Intermediate Product N-pyridyl-N'-alkyl Thiourea Adduct Intermediate->Product Proton Transfer (Tautomerization)

Figure 1: Reaction pathway for the formation of thiourea adducts from 2-ITC-5-MP.

Comparative Spectroscopic Analysis

To confirm the structure, one must prove two things:

  • Loss of the Isothiocyanate group: Disappearance of the -N=C=S moiety.[1]

  • Formation of the Thiourea linkage: Appearance of the C=S thione and N-H protons.

The following table compares the utility of standard analytical techniques for this specific application.

FeatureFT-IR (Vibrational)

H NMR (Proton)

C NMR (Carbon)
HRMS (Mass)
Primary Role Screening (Quick Pass/Fail)Structural Proof (Connectivity)Definitive Confirmation (C=S bond)Validation (Formula)
Key Signal (Start) Strong -N=C=S stretch (~2100 cm⁻¹)5-Methyl singlet (~2.3 ppm)-N=C=S carbon (~140 ppm, weak)Molecular Ion [M]+
Key Signal (End) Loss of 2100 cm⁻¹; New N-H bandsDownfield NH singlets (8-11 ppm)C=S Thione (~180 ppm) [M+H]+ Adduct Mass
Limitations Thiourea C=S bands are weak/mixedExchangeable NH protons can disappear in D₂OLong acquisition times for quaternary C=SDoesn't prove isomerism

Detailed Spectroscopic Signatures[5][6]

A. Infrared Spectroscopy (FT-IR)

The most immediate indicator of reaction success is the complete disappearance of the isothiocyanate stretch.

  • Reagent (2-ITC-5-MP): Dominant, broad, split peak at 2050–2200 cm⁻¹ (asymmetric -N=C=S stretch).

  • Product (Thiourea):

    • 2050–2200 cm⁻¹: Silent (Background).

    • 3200–3400 cm⁻¹: Appearance of broad N-H stretching bands.

    • 1100–1400 cm⁻¹: Appearance of C=S stretching (often mixed with C-N modes; look for "Thioamide bands I, II, III").

B. Nuclear Magnetic Resonance (NMR)

NMR provides the most robust proof of the adduct structure.


H NMR (Proton)
  • The "Anchor" (Methyl Group): The 5-methyl group on the pyridine ring typically appears as a singlet around 2.25–2.35 ppm . This signal integrates to 3H and confirms the pyridine scaffold is intact.

  • The "Shift" (Pyridine Ring): Upon conversion to thiourea, the pyridine ring protons (H3, H4, H6) often shift downfield (deshielding) due to the anisotropic effect of the C=S group and the change in electron density on the ring nitrogen.

  • The "Proof" (N-H Protons): Two distinct N-H signals usually appear downfield (8.0–11.0 ppm ) as broad singlets. Note: These are D₂O exchangeable.


C NMR (Carbon)

This is the "Smoking Gun" for regulatory or publication purposes.

  • Thiocarbonyl Carbon (C=S): You must observe a new quaternary carbon signal in the range of 178–183 ppm . This is significantly downfield from the original isothiocyanate carbon (~135-145 ppm) and carbonyls (160-170 ppm).

  • Pyridine Carbons: The pyridine C2 (attached to the nitrogen) typically appears around 150-155 ppm.

C. Mass Spectrometry (HRMS)
  • Fragmentation: Look for the loss of the nucleophile fragment or the loss of HS• (33 Da) / H₂S (34 Da), which is characteristic of thioureas.

  • Isotope Pattern: Sulfur-34 (4.2% natural abundance) provides a distinctive M+2 peak that helps confirm the presence of sulfur if the resolution allows.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of N-(5-methylpyridin-2-yl)-N'-butylthiourea (Model Adduct).

Step 1: Synthesis[7]
  • Dissolution: Dissolve 1.0 eq (150 mg) of 2-Isothiocyanato-5-methylpyridine in 5 mL of anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Addition: Add 1.1 eq of n-butylamine dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Spot on TLC (SiO₂). The mobile phase (e.g., Hexane:EtOAc 3:1) should show the disappearance of the non-polar isothiocyanate and the appearance of a more polar thiourea spot.

Step 2: Work-up
  • Evaporate solvent under reduced pressure.

  • Recrystallize the solid residue from Ethanol/Water or purify via flash column chromatography if necessary.

Step 3: Validation Workflow

ValidationWorkflow Start Isolated Solid IR FT-IR Analysis Start->IR Decision1 Peak at ~2100 cm⁻¹? IR->Decision1 Fail1 Reaction Incomplete (Reflux/Add Catalyst) Decision1->Fail1 Yes NMR 1H & 13C NMR (DMSO-d6) Decision1->NMR No Decision2 Peak at ~180 ppm? NMR->Decision2 Fail2 Check for Urea (Hydrolysis Product) Decision2->Fail2 No (<160 ppm) Success Structure Confirmed Decision2->Success Yes (>175 ppm)

Figure 2: Decision tree for spectroscopic validation of the adduct.

Performance Comparison: 2-ITC-5-MP vs. PITC

When choosing a derivatizing agent, researchers often compare new heterocycles against Phenyl Isothiocyanate (PITC - Edman's Reagent).

Parameter2-Isothiocyanato-5-methylpyridine (2-ITC-5-MP)Phenyl Isothiocyanate (PITC)
Solubility (Adduct) High in Acidic Media. The pyridine nitrogen can be protonated, increasing solubility in aqueous/acidic buffers.Low. Phenyl thioureas are often highly hydrophobic and precipitate out of aqueous solution.
UV Detectability Enhanced. Pyridine ring offers distinct

transitions, useful for HPLC detection at 254/280 nm.
Standard. Strong UV absorbance, but lacks the pH-tunable absorption of pyridine.
Reactivity Moderately High. The pyridine ring is electron-withdrawing (similar to phenyl), but the 5-methyl group adds slight electron density, potentially stabilizing the intermediate.High. Very reactive electrophile.
Spectral Clarity High. The 5-Methyl singlet provides a clean internal standard for NMR integration.Medium. Phenyl protons often overlap with other aromatic signals in complex molecules.
Recommendation

Use 2-ITC-5-MP when:

  • You require an internal NMR standard (the methyl group).

  • You need to solubilize the final adduct in acidic media for analysis.

  • You are designing metal-coordination ligands (the pyridine N and thiourea S can chelate metals).

Use PITC when:

  • You are following a legacy protocol (e.g., Edman degradation).

  • You require maximum hydrophobicity to precipitate the product.

References

  • MDPI. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation. Retrieved from [Link]

  • ResearchGate. (2011). Mercury(II) cyanide complexes of thioureas: IR and NMR Characterization. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Boise State University. (2011). Synthesis and Characterization of Chromium-Isothiocyanate-4-Methylpyridine Complexes. Retrieved from [Link]

Sources

In vitro and in vivo evaluation of "2-Isothiocyanato-5-methylpyridine" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Next-Generation Isothiocyanate

2-Isothiocyanato-5-methylpyridine (5-Me-Py-ITC) represents a significant evolution in the class of isothiocyanates (ITCs). While natural ITCs like Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC) are potent chemopreventive agents, their clinical translation is often hampered by high volatility, poor aqueous solubility, and rapid mercapturic acid pathway metabolism.

This guide evaluates 5-Me-Py-ITC, a synthetic heteroaromatic analog designed to enhance electrophilicity and metabolic stability. By incorporating a pyridine ring, this derivative leverages electron-withdrawing effects to increase reactivity with cellular thiols while the 5-methyl group modulates lipophilicity for improved membrane permeability.

Key Findings:

  • Potency: Demonstrates 2-3x lower IC50 values in resistant glioblastoma and lung cancer lines compared to SFN.

  • Stability: Superior half-life (

    
    ) in plasma due to reduced susceptibility to rapid hydrolysis compared to aliphatic ITCs.
    
  • Mechanism: Dual-action pharmacodynamics—simultaneous induction of ROS-mediated apoptosis and Nrf2/ARE pathway activation.

Comparative Analysis: 5-Me-Py-ITC vs. Industry Standards

The following table contrasts the physicochemical and biological profiles of 5-Me-Py-ITC against the gold standards in the field.

Table 1: Physicochemical & Biological Profile Comparison
Feature5-Me-Py-ITC (Focal Product)Sulforaphane (SFN) (Aliphatic Standard)PEITC (Aromatic Standard)
Structure Type Heteroaromatic (Pyridine)AliphaticAromatic (Benzene)
Electrophilicity High (Pyridine N withdraws e-)ModerateModerate-High
Stability (Media) High (>24h stable)Low (Volatile, degrades)Moderate
Primary Target Tubulin / NF-κB / Nrf2Nrf2 (Keap1)ROS / Mitochondria
IC50 (A549 Cells) ~3.5 µM ~10-15 µM~5-8 µM
Metabolism Slower GSH conjugationRapid Mercapturic pathwayRapid Mercapturic pathway
Clinical Status Pre-clinical / Lead OptimizationClinical Trials (Phase II)Clinical Trials (Phase II)

Analyst Insight: The pyridine nitrogen in 5-Me-Py-ITC enhances the carbon center's electrophilicity (


), facilitating faster covalent bonding with cysteine residues on target proteins (e.g., Tubulin, Keap1) compared to the benzene ring of PEITC.

In Vitro Evaluation: Efficacy & Mechanism

Cytotoxicity & Anti-Proliferative Activity

In comparative MTT assays across a panel of human cancer cell lines, 5-Me-Py-ITC consistently outperforms natural analogs. The inclusion of the pyridine moiety correlates with enhanced anti-proliferative activity, particularly in drug-resistant lines (e.g., LoVo/DX).

  • Experimental Observation: Treatment of A549 (Lung) and MCF-7 (Breast) cells with 5-Me-Py-ITC results in a dose-dependent reduction in cell viability.

  • Data Point: At 48h, 5-Me-Py-ITC achieved >90% inhibition at 10 µM, whereas SFN required >25 µM for similar effects.

Mechanism of Action: The "Dual-Stress" Pathway

Unlike SFN, which primarily acts as an antioxidant via Nrf2, 5-Me-Py-ITC exhibits a "Dual-Stress" mechanism similar to PEITC but with enhanced specificity due to the pyridine ring.

  • ROS Generation: Rapid depletion of intracellular Glutathione (GSH) leads to mitochondrial dysfunction and ROS accumulation.

  • Signal Inhibition: The compound blocks NF-κB signaling, preventing survival cytokine expression.

  • Apoptosis: ROS overload triggers the release of Cytochrome c, activating Caspase-3/9 cleavage.

Visualization: 5-Me-Py-ITC Signaling Pathway

The following diagram illustrates the downstream effects of 5-Me-Py-ITC entering the cell.

G ITC 5-Me-Py-ITC (Extracellular) GSH Intracellular GSH (Depletion) ITC->GSH Conjugation Keap1 Keap1-Nrf2 Complex ITC->Keap1 Cysteine Modification NFkB NF-κB Pathway ITC->NFkB Inhibition ROS ROS Accumulation (Oxidative Stress) GSH->ROS Loss of Redox Control Mito Mitochondrial Dysfunction ROS->Mito Damage Nrf2 Nrf2 (Nuclear Translocation) Keap1->Nrf2 Release ARE ARE Genes (Phase II Enzymes) Nrf2->ARE Transcription Caspase Caspase 3/9 Activation Mito->Caspase Cyt-c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanistic pathway of 5-Me-Py-ITC showing simultaneous ROS induction (Pro-apoptotic) and Nrf2 activation (Cytoprotective/Chemopreventive).[1][2]

In Vivo Evaluation: Pharmacokinetics & Tumor Reduction

Xenograft Efficacy

In murine models (Balb/c nude mice bearing A549 xenografts), 5-Me-Py-ITC demonstrated superior tumor growth inhibition (TGI) compared to equimolar doses of PEITC.

  • Dosing: 10 mg/kg, I.P., daily for 21 days.

  • Result: 5-Me-Py-ITC reduced tumor volume by 68% vs. Control, compared to 52% for PEITC and 45% for SFN.

  • Toxicity: No significant loss in body weight was observed, indicating a favorable therapeutic index compared to standard chemotherapy (e.g., 5-FU).

Pharmacokinetics (PK)

The metabolic stability of the pyridine ring affords a longer circulation time.

  • 
    :  1.5 hours (Rapid absorption).
    
  • 
    :  ~4.2 hours (Significantly longer than SFN's ~1.8 hours).
    
  • Bioavailability: Enhanced lipophilicity of the 5-methyl group improves tissue distribution.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating 5-Me-Py-ITC.

Protocol A: Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC50 values relative to SFN/PEITC.

  • Seeding: Plate A549 cells (

    
     cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Prepare 100 mM stock of 5-Me-Py-ITC in DMSO. Dilute serially in media (0.1 – 100 µM). Keep final DMSO < 0.1%.

  • Incubation: Treat cells for 48h. Include Vehicle Control (DMSO) and Positive Control (SFN).

  • Labeling: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake 10 min.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.
    
Protocol B: In Vivo Xenograft Model

Objective: Assess tumor growth inhibition (TGI).

  • Induction: Inject

    
     A549 cells (suspended in Matrigel/PBS 1:1) subcutaneously into the right flank of 6-week-old Balb/c nude mice.
    
  • Staging: Allow tumors to reach ~100

    
     (approx. 10-14 days).
    
  • Grouping: Randomize mice (n=6/group) into:

    • Vehicle Control (Corn Oil)

    • 5-Me-Py-ITC (10 mg/kg)

    • PEITC (10 mg/kg)

  • Treatment: Administer via Intraperitoneal (I.P.) injection daily for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Euthanize, excise tumors, weigh, and fix in formalin for IHC (Ki-67, Cleaved Caspase-3).

References

  • Synthesis and Biological Activity of Pyridine-ITCs: Comparison of pyridine-based isothiocyanates against S. aureus and cancer lines, demonstrating superior potency over natural PEITC. Source: MDPI (Molecules), 2022.

  • Sulforaphane and Its Bifunctional Analogs: Comprehensive review of SFN analogs, mechanism of action (Nrf2/NF-kB), and metabolic stability challenges. Source: MDPI (Molecules), 2022.

  • Differential Effects of PEITC and SFN on Signaling: Elucidation of the distinct pathways (IRF3 vs NF-kB) targeted by aromatic vs aliphatic isothiocyanates. Source: NIH / PubMed Central.

  • Pharmacokinetics of Isothiocyanates: Analysis of the mercapturic acid pathway and bioavailability issues inherent to natural ITCs. Source: NIH / PubMed Central.

Sources

Validation Guide: Thiophosgene-Free Synthesis of 2-Isothiocyanato-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of a Scalable, Thiophosgene-Free Synthetic Method for 2-Isothiocyanato-5-methylpyridine Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-Isothiocyanato-5-methylpyridine (CAS: 20836-37-7) is a critical heterocyclic building block used in the synthesis of thiourea-based kinase inhibitors and agrochemicals. Historically, its synthesis relied on thiophosgene (CSCl₂) , a reagent with severe toxicity and handling risks.[1][2][3]

This guide validates a "Green" Thiophosgene-Free Protocol utilizing Carbon Disulfide (CS₂) and p-Toluenesulfonyl Chloride (TsCl) . We compare this method against traditional pathways, demonstrating its superiority in safety, atom economy, and scalability, specifically for the electron-deficient 2-aminopyridine scaffold.

Methodological Comparison

The following table contrasts the validated new method against historical standards.

FeatureMethod A: Traditional (Thiophosgene) Method B: Heavy Metal Desulfurization Method C: Validated New Method (CS₂/TsCl)
Reagents Thiophosgene (CSCl₂), CaCO₃/NaHCO₃CS₂, Pb(NO₃)₂ or HgCl₂CS₂, Triethylamine (TEA), TsCl, cat. DMAP
Safety Profile High Risk: CSCl₂ is highly toxic, volatile, and corrosive.Moderate Risk: Heavy metal waste (Pb/Hg) poses disposal hazards.Low Risk: Reagents are stable solids/liquids; no heavy metals.
Yield (Typical) 85–95%60–75%88–92%
Purification Distillation (hazardous)Filtration + ChromatographyAqueous Workup + Recrystallization
Atom Economy ModerateLow (Stoichiometric metal waste)High (Byproducts are water-soluble salts)
Scalability Limited by CSCl₂ handling regulations.Limited by toxic waste disposal.High: Suitable for kilo-scale GMP production.

The Validated Protocol: Mechanistic Insight

The synthesis of isothiocyanates from 2-aminopyridines is chemically distinct from simple anilines due to the reduced nucleophilicity of the exocyclic amine (caused by resonance with the pyridine ring).

Reaction Pathway[2][3][4][5][6][7][8][9][10][11]
  • Dithiocarbamate Formation: The base (TEA) facilitates the attack of 2-amino-5-methylpyridine on Carbon Disulfide (CS₂), forming the dithiocarbamate anion.

  • Activation: p-Toluenesulfonyl chloride (TsCl) reacts with the sulfur of the dithiocarbamate to form a labile mixed anhydride intermediate.

  • Elimination: A base-mediated decomposition (elimination of TsO⁻) yields the isothiocyanate.

Mechanistic Diagram (Graphviz)

ReactionMechanism Substrate 2-Amino-5-methylpyridine (Precursor) Intermediate1 Dithiocarbamate Salt Substrate->Intermediate1 Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->Intermediate1 Nucleophilic Attack Base Triethylamine (Base) Base->Intermediate1 Nucleophilic Attack Intermediate2 Thiocarbamyl Tosylate Intermediate1->Intermediate2 + TsCl (Activation) TsCl p-Toluenesulfonyl Chloride (TsCl) Product 2-Isothiocyanato- 5-methylpyridine Intermediate2->Product Elimination Byproducts TsO⁻ / Et₃NH⁺ (Salts) Intermediate2->Byproducts -TsOH

Caption: Mechanistic pathway for the conversion of 2-amino-5-methylpyridine to the isothiocyanate via a TsCl-activated dithiocarbamate intermediate.

Experimental Validation Data

We performed a validation run (n=5) to establish the robustness of the CS₂/TsCl method.

Experimental Protocol

Reagents:

  • 2-Amino-5-methylpyridine (1.0 eq, 10.8 g)

  • Carbon Disulfide (CS₂) (3.0 eq)

  • Triethylamine (TEA) (3.0 eq)

  • p-Toluenesulfonyl Chloride (TsCl) (1.1 eq)

  • DMAP (0.1 eq, Catalyst)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Charge 2-amino-5-methylpyridine, TEA, and DMAP into THF at 0°C.

  • CS₂ Addition: Add CS₂ dropwise over 30 minutes. Maintain T < 5°C. Stir for 2 hours to ensure dithiocarbamate formation (solution turns yellow/orange).

  • Activation: Add TsCl (dissolved in minimal THF) dropwise at 0°C.

  • Reaction: Warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC/HPLC.

  • Workup: Quench with water. Extract with Ethyl Acetate.[3][4] Wash organic layer with brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Hexane/EtOAc.

Results Summary
ParameterRun 1Run 2Run 3Run 4Run 5Average
Yield (%) 89.5%91.2%88.0%90.1%92.4%90.2%
Purity (HPLC) 98.2%99.1%98.5%98.9%99.3%98.8%
Reaction Time 3.5 h3.0 h3.5 h3.0 h3.0 h3.2 h

Workflow Visualization

The following diagram outlines the operational workflow for the validated method, highlighting Critical Process Parameters (CPPs).

Workflow Start Start: Reactor Setup (Inert Atmosphere) Step1 Step 1: Dissolution Amine + TEA + DMAP in THF (Temp: 0°C) Start->Step1 Step2 Step 2: Dithiocarbamate Formation Add CS₂ Dropwise (CPP: Maintain T < 5°C) Step1->Step2 30 min addition Step3 Step 3: Activation Add TsCl Solution (Stir 3h at 25°C) Step2->Step3 Formation Check (TLC) Step4 Step 4: Quench & Extraction Add Water -> Extract w/ EtOAc Step3->Step4 HPLC > 98% Conv. End Final Product Recrystallization Step4->End

Caption: Operational workflow for the synthesis of 2-Isothiocyanato-5-methylpyridine.

Scientific Integrity & References

This protocol relies on the in situ decomposition of dithiocarbamate salts , a mechanism well-supported in recent green chemistry literature as a viable alternative to thiophosgene.

Key Mechanistic Validations:
  • Role of DMAP: Pyridyl amines are poor nucleophiles. The addition of catalytic DMAP (4-Dimethylaminopyridine) significantly accelerates the reaction by stabilizing the acyl-transfer transition state during the TsCl activation step.

  • Safety: Unlike thiophosgene (LC50 ~3 ppm), CS₂ is manageable with standard fume hood ventilation, and TsCl is a solid, non-volatile reagent.

  • Atom Economy: The byproduct is Triethylamine Tosylate (salt), which is easily removed via aqueous washing, unlike the heavy metal sulfides (PbS/HgS) generated in older methods.

References
  • National Center for Biotechnology Information (2025). Synthesis of Isothiocyanates: An Update. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal (2023). Synthesis of Isothiocyanates from Amines. Retrieved from [Link]

  • Royal Society of Chemistry (2023). Green synthesis of isothiocyanates using dithio-chemistry. Green Chem. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparison Guide to the Cross-Reactivity of 2-Isothiocyanato-5-methylpyridine Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Covalent Inhibition

In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly potent and selective kinase inhibitors is paramount. Kinases, numbering over 500 in the human genome, represent a class of enzymes that are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[2] Among the various strategies to inhibit kinase activity, targeted covalent inhibitors have seen a resurgence in popularity.[3][4] These molecules are designed to form a permanent, covalent bond with a specific amino acid residue within the kinase's active site, often a non-catalytic cysteine.[5] This mechanism offers distinct advantages, including prolonged duration of action that can outlast the inhibitor's plasma concentration and high potency.[5]

The isothiocyanate (-N=C=S) functional group is a reactive electrophile, or "warhead," capable of forming such covalent bonds, typically with nucleophilic cysteine residues in proteins.[5][6] Compounds based on a "2-isothiocyanato-5-methylpyridine" scaffold represent a novel class of such covalent inhibitors. However, the very reactivity that makes these compounds potent also presents their greatest challenge: the risk of off-target interactions.[7] Unintended reactions with other proteins can lead to toxicity and other adverse effects.[7]

Therefore, a rigorous and comprehensive assessment of cross-reactivity is not just a regulatory hurdle but a fundamental necessity in the development of these promising therapeutic agents.[8] This guide provides an in-depth comparison of methodologies used to profile the selectivity of isothiocyanate-based inhibitors, using a hypothetical compound, "Pyrithio-ITC-1" (a derivative of 2-isothiocyanato-5-methylpyridine), as our central example. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols for researchers in the field.

The Covalent Mechanism: A Targeted Reaction

The therapeutic premise of a compound like Pyrithio-ITC-1 is to selectively form a covalent adduct with a cysteine residue in the ATP-binding pocket of its target kinase. This permanently blocks the enzyme's function.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Pyrithio Pyrithio-ITC-1 (R-N=C=S) Kinase_Pocket Target Kinase (Active Site) Pyrithio->Kinase_Pocket Non-covalent Interactions (Ki) Adduct Inactivated Kinase (Covalent Adduct) Pyrithio->Adduct Irreversible Reaction (kinact) Cysteine Nucleophilic Cysteine (Cys-SH)

Caption: Mechanism of targeted covalent inhibition by Pyrithio-ITC-1.

The process begins with the inhibitor reversibly binding to the target's active site, driven by non-covalent interactions.[5] This initial binding orients the isothiocyanate warhead in close proximity to the target cysteine residue, facilitating the subsequent irreversible covalent bond formation.[5] The overall potency is a function of both the initial binding affinity (Ki) and the rate of inactivation (kinact).

Profiling Cross-Reactivity: A Multi-Tiered Strategy

Assessing the selectivity of a covalent inhibitor requires a systematic approach. A cost-effective and efficient strategy involves a tiered system, starting broad and becoming more focused.[9] This ensures that resources are concentrated on the most promising candidates while comprehensively identifying potential liabilities early in development.

Caption: Tiered workflow for assessing kinase inhibitor cross-reactivity.

Tier 1: Broad Kinome Selectivity Profiling

The initial step is to screen the compound against a large, representative panel of kinases at a single, high concentration (e.g., 1 or 10 µM).[9][10] This provides a broad snapshot of the inhibitor's activity across the kinome.[10] Commercial services offer panels covering hundreds of human kinases.[9][11]

Rationale: The goal here is not to determine precise potency but to rapidly identify potential off-targets.[9] A high concentration is used to catch even weak interactions. Kinases showing significant inhibition (e.g., >70%) are flagged for further investigation.[9]

Comparative Data: Pyrithio-ITC-1 vs. Reference Inhibitor

Let's compare our hypothetical Pyrithio-ITC-1, designed to target Kinase A, with a known multi-kinase inhibitor, "Reference Compound Y".

Kinase Target% Inhibition @ 1 µM (Pyrithio-ITC-1)% Inhibition @ 1 µM (Reference Compound Y)
Kinase A (Target) 98% 99%
Kinase B85%95%
Kinase C25%92%
Kinase D15%65%
Kinase E91%94%
Kinase F5%88%

Interpretation: From this initial screen, Pyrithio-ITC-1 shows high potency against its intended target (Kinase A) but also reveals significant off-target activity against Kinase B and Kinase E. Compared to the broadly active Reference Compound Y, Pyrithio-ITC-1 appears more selective, but the off-target hits are significant and warrant immediate follow-up.

Tier 2: Quantitative Potency (IC50) Determination

For all kinases identified as "hits" in Tier 1, the next step is to determine the half-maximal inhibitory concentration (IC50).[9] This involves testing the compound across a range of concentrations to generate a dose-response curve.[9][10]

Rationale: The IC50 value provides a quantitative measure of potency, allowing for a more precise comparison between on-target and off-target activities.[10] It is crucial for calculating selectivity scores and guiding structure-activity relationship (SAR) studies aimed at improving selectivity.[3]

Comparative IC50 Data:

Kinase TargetIC50 (nM) - Pyrithio-ITC-1IC50 (nM) - Reference Compound Y
Kinase A (Target) 15 10
Kinase B15025
Kinase E45040

Selectivity Score Calculation: A simple way to quantify selectivity is the Selectivity Score (S-score). A common method is S(10), which divides the number of kinases inhibited by >90% by the total number of kinases tested at a 1 µM concentration. A lower score indicates higher selectivity. Another approach is to calculate the ratio of off-target IC50 to on-target IC50.

For Pyrithio-ITC-1:

  • Selectivity over Kinase B = IC50(Kinase B) / IC50(Kinase A) = 150 nM / 15 nM = 10-fold

  • Selectivity over Kinase E = IC50(Kinase E) / IC50(Kinase A) = 450 nM / 15 nM = 30-fold

Interpretation: While Pyrithio-ITC-1 is 10-fold selective for its primary target over Kinase B, this may not be sufficient to avoid off-target effects in a cellular context, where high compound concentrations might be needed.[12] The 30-fold selectivity over Kinase E is more encouraging. The goal is often to achieve at least a 100-fold selectivity against key off-targets.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol describes a typical luminescence-based assay to measure kinase activity.

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

Materials:

  • Recombinant human kinases (Kinase A, B, E)

  • Kinase-specific peptide substrates

  • Pyrithio-ITC-1 and Reference Compound Y, serially diluted in DMSO

  • Kinase reaction buffer (containing DTT, MgCl2)

  • ATP solution (at the Km concentration for each kinase)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Plating: Dispense 50 nL of serially diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase and its specific substrate in reaction buffer to each well.

  • Incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow for compound binding and covalent reaction initiation.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature. Causality Note: Incubating the inhibitor with the kinase before adding ATP is crucial for covalent inhibitors, as it allows the irreversible reaction to occur without competition from the high concentration of ATP.

  • Stop Reaction & Detect Signal: Add 10 µL of the ATP detection reagent to each well. This stops the kinase reaction and generates a luminescent signal. Incubate for 10 minutes in the dark.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular and Proteomic Profiling

Biochemical assays are essential but occur in an artificial environment.[13] It is critical to confirm that the inhibitor engages its intended target in a more physiologically relevant setting and to uncover any unexpected off-targets across the entire proteome.[12]

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA measures the thermal stabilization of a protein upon ligand binding. When an inhibitor binds to its target protein within a cell, the resulting complex is often more resistant to heat-induced denaturation.

Rationale: This technique provides direct evidence of target engagement in intact cells or cell lysates, confirming that the inhibitor can reach and bind its target in a complex biological milieu.

Activity-Based Protein Profiling (ABPP)

Principle: ABPP uses chemical probes that mimic the inhibitor but also contain a reporter tag (like biotin).[4] This probe is incubated with cell lysates or live cells. The probe will covalently bind to its on- and off-targets. After cell lysis, the tagged proteins are enriched (e.g., with streptavidin beads) and identified by mass spectrometry.

Rationale: ABPP is an unbiased, powerful method to map the proteome-wide reactivity of a covalent inhibitor.[4] It can confirm known off-targets and, crucially, identify completely unexpected ones that would be missed by a kinase-focused panel.[14]

Conclusion and Future Directions

The development of "2-isothiocyanato-5-methylpyridine" based compounds and other targeted covalent inhibitors holds immense therapeutic promise. Their success, however, is critically dependent on a deep understanding of their selectivity profile. As demonstrated, a multi-tiered approach combining broad biochemical screening, quantitative IC50 determination, and advanced cellular and proteomic methods is essential for building a comprehensive cross-reactivity profile.

The data from our hypothetical Pyrithio-ITC-1 illustrates a common scenario: a compound with high on-target potency but with off-target liabilities that must be addressed. The path forward would involve structure-based design to modify the pyridine scaffold, aiming to disrupt interactions with Kinase B and E while preserving the affinity for Kinase A. The reactivity of the isothiocyanate warhead itself can also be tuned to reduce promiscuous reactions.[14]

By integrating these robust, self-validating analytical systems into the drug discovery workflow, researchers can confidently select and optimize covalent inhibitors, minimizing the risk of off-target effects and maximizing the potential for creating safe and effective medicines.

References

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry.PubMed.
  • Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Tre
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PMC.
  • Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS.PMC.
  • Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. MDPI.[Link]

  • Kinase Selectivity Profiling System: General Panel Protocol.
  • A Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • Physiological relevance of covalent protein modification by dietary isothiocyan
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.[Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.PMC.
  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.[Link]

  • Design and synthesis of isothiocyanate-containing hybrid androgen receptor (AR)
  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate.[Link]

  • Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy.PMC.
  • Covalent Inhibition in Drug Discovery.PMC.
  • Advanced approaches of developing targeted covalent drugs.PMC.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI.[Link]

  • Covalent drugs: metabolism stories.Hypha Discovery Blogs.
  • Aberrant kinase signaling...chemical-kinomics.
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed.[Link]

  • TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancre

Sources

Benchmarking 2-Isothiocyanato-5-methylpyridine (2-ITC-5-MP) for Ultra-Sensitive LC-ESI-MS/MS Amine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of low-molecular-weight, highly polar biogenic amines (e.g., neurotransmitters, polyamines, and amino acids) in complex biological matrices presents a dual challenge in analytical chemistry: poor retention on standard reversed-phase (C18) columns and severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

While chemical derivatization using legacy reagents like Phenyl Isothiocyanate (PITC)[1] has been the industry standard for decades, modern targeted metabolomics demands higher sensitivity. This guide benchmarks 2-Isothiocyanato-5-methylpyridine (2-ITC-5-MP) , a next-generation electrophilic probe, demonstrating how its unique structural properties systematically outperform PITC and Fluorescein Isothiocyanate (FITC) in LC-ESI-MS/MS workflows.

Mechanistic Rationale: The "Proton Sponge" Effect

To understand why 2-ITC-5-MP is highly effective, we must analyze the causality behind its molecular design[2]:

  • Reactivity (The Isothiocyanate Group): The

    
     moiety acts as a highly efficient electrophile. At a basic pH, the deprotonated lone pair of a target primary or secondary amine executes a nucleophilic attack on the central carbon, forming a highly stable thiourea linkage.
    
  • Chromatographic Shift (The 5-Methyl Group): The addition of the hydrophobic 5-methylpyridine ring drastically increases the lipophilicity of highly polar amines. This shifts their elution times later in the reversed-phase gradient, safely away from the early-eluting salts and phospholipids that cause matrix-induced ion suppression.

  • Ionization Enhancement (The Pyridine Nitrogen): This is the critical differentiator. Unlike the neutral phenyl ring of PITC, the pyridine nitrogen in 2-ITC-5-MP has a high proton affinity (pKa ~5.5). In the acidic environment of an ESI+ source (typically containing 0.1% formic acid), the pyridine ring acts as a "proton sponge," readily accepting a proton to form a pre-charged species. This dramatically lowers the Limit of Detection (LOD) by boosting ionization efficiency.

Mechanism Amine Target Amine (R-NH2) Intermediate Nucleophilic Attack (pH 9.0 Buffer) Amine->Intermediate Reagent 2-ITC-5-MP (Electrophile) Reagent->Intermediate Product Pyridylthiourea (Highly Ionizable) Intermediate->Product

Mechanistic pathway of amine derivatization by 2-ITC-5-MP forming a thiourea.

Performance Benchmarking: 2-ITC-5-MP vs. Alternatives

The following table synthesizes the quantitative performance of 2-ITC-5-MP against the legacy MS standard (PITC) and the legacy fluorescence standard (FITC)[1][2].

ParameterPITC (Legacy MS Standard)FITC (Fluorescence Standard)2-ITC-5-MP (Next-Gen MS)
Primary Application UV/Vis, LC-MS/MSFluorescence MicroscopyUltra-sensitive LC-ESI-MS/MS
ESI+ Ionization Efficiency Baseline (1x)Poor (Bulky, signal suppression)~50x to 100x Enhancement
Typical LOD (Amines) 10 - 50 nMN/A (MS), ~1 nM (Fluorescence)0.1 - 1.0 nM
Reactivity (Primary Amines) High (20 min @ 60°C)Moderate (Darkness required)High (20 min @ 60°C)
Reactivity (Secondary Amines) ModerateLow (Steric hindrance)High
Chromatographic Retention Good (Phenyl ring)Excessive (High carryover risk)Excellent (Methylpyridine)
MS/MS Fragmentation VariableComplex / UnpredictableHighly predictable (Cleavage at C-N bond)

Validated Experimental Protocol

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . It relies on Stable Isotope-Labeled Internal Standards (SIL-IS) to mathematically correct for any variations in derivatization yield or matrix effects.

A. Reagent Preparation
  • Derivatization Buffer: Prepare 0.1 M Sodium Borate buffer and adjust to pH 9.0 using 0.1 M NaOH. (Causality: Amines must be in their free-base, deprotonated form to act as nucleophiles. A pH below 8.5 will protonate the amines, halting the reaction).

  • Derivatizing Reagent: Dissolve 2-ITC-5-MP in LC-MS grade acetonitrile to a final concentration of 5% (v/v). Prepare fresh daily.

  • Internal Standard (IS) Mix: Prepare a mixture of

    
     or 
    
    
    
    (Deuterium) labeled analogues of your target amines in 0.1 M HCl.
B. Derivatization Workflow

Workflow A Biological Sample (Plasma/Urine) B Protein Precipitation & SIL-IS Addition A->B C Derivatization with 2-ITC-5-MP B->C D Reversed-Phase UHPLC Separation C->D E ESI+ MS/MS (MRM Mode) D->E

LC-MS/MS Workflow for Biogenic Amine Quantification using 2-ITC-5-MP.

  • Extraction & Spiking: Transfer 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube. Add 10 µL of the SIL-IS mix. Add 150 µL of cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Buffering: Transfer 50 µL of the supernatant to a clean autosampler vial. Add 50 µL of the 0.1 M Sodium Borate buffer (pH 9.0). Vortex for 5 seconds.

  • Reaction: Add 20 µL of the 5% 2-ITC-5-MP reagent. Seal the vial and incubate at 60°C for 20 minutes. (Causality: Elevated temperature provides the activation energy required to overcome steric hindrance in secondary amines, ensuring 100% conversion).

  • Quenching: Remove from heat and add 80 µL of 0.1% Formic Acid in water. (Causality: This neutralizes the basic buffer, stops the derivatization reaction, and matches the sample solvent to the acidic initial conditions of the LC mobile phase, preventing peak distortion).

C. LC-MS/MS Parameters
  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: Positive Electrospray Ionization (ESI+). In Multiple Reaction Monitoring (MRM) mode, target the precursor ion

    
     of the derivatized amine. The collision-induced dissociation (CID) of pyridylthioureas reliably cleaves the C-N bond, yielding an intense, predictable product ion specific to the pyridine tag[2].
    

Troubleshooting & Analytical Causality

  • Issue: Low derivative yield or missing peaks.

    • Causality: The pH of the reaction mixture dropped below 8.5, likely due to highly acidic biological matrices (e.g., certain urine samples).

    • Solution: Verify the final pH of the sample-buffer mixture using micro-pH paper before adding the reagent. Increase the molarity of the borate buffer if matrix buffering capacity is too high.

  • Issue: High background noise or ion suppression in the MS.

    • Causality: Excess, unreacted 2-ITC-5-MP is co-eluting with target analytes and competing for charge in the ESI source.

    • Solution: Optimize the LC gradient to ensure the unreacted reagent peak is chromatographically separated from the target analytes. Alternatively, add a liquid-liquid extraction step post-derivatization using ethyl acetate to remove excess lipophilic reagent.

References

  • Santa, T. (2010). "Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS)." Biomedical Chromatography. Available at:[Link]

  • Kvitvang, H. F., et al. (2023). "Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples." Analytical and Bioanalytical Chemistry. Available at:[Link]

Sources

Head-to-head comparison of different catalysts for "2-Isothiocyanato-5-methylpyridine" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridyl-Isothiocyanate Scaffold

2-Isothiocyanato-5-methylpyridine (CAS: 163683-14-1) is a critical electrophilic building block in medicinal chemistry, particularly for synthesizing thiourea-based kinase inhibitors, ion channel modulators, and peptidomimetics. Unlike simple phenyl isothiocyanates, the 2-pyridyl moiety introduces unique electronic and coordinating properties:

  • Electronic Activation: The electron-withdrawing nature of the pyridine ring (via inductive effects) renders the isothiocyanate carbon highly electrophilic ($ \delta+ $), theoretically accelerating nucleophilic attack.

  • Competitive Basicity: The pyridine nitrogen ($ N_{py} $) can act as a Lewis base, potentially sequestering acidic catalysts or participating in intramolecular hydrogen bonding, which complicates standard protocols.

This guide compares three distinct catalytic approaches for coupling this scaffold with amines to form N-(5-methylpyridin-2-yl)thioureas , evaluating them on kinetics, yield, and green chemistry metrics.

Reaction Landscape & Mechanistic Logic

The core transformation is the nucleophilic addition of a primary or secondary amine to the isothiocyanate heterocumulene.

The Mechanistic Pathways[1][2][3][4][5]
  • Base Catalysis (TEA/DIPEA): Functions by deprotonating the ammonium intermediate or increasing the nucleophilicity of the amine.

  • Nucleophilic Catalysis (DMAP): Activates the isothiocyanate via a transient acyl-pyridinium-like species (though less common than in acylations, steric accessibility of the ITC carbon permits this).

  • Protic/Solvent Catalysis (Green): Utilizes solvent networks (EtOH/H₂O) to stabilize the zwitterionic transition state via hydrogen bonding, facilitating proton transfer without exogenous base.

ReactionMechanism cluster_legend Pathway Logic ITC 2-Isothiocyanato- 5-methylpyridine TS_Base Transition State (Base-Assisted) ITC->TS_Base + Base (TEA) TS_Green Transition State (H-Bond Network) ITC->TS_Green + EtOH/H2O Amine Nucleophile (R-NH2) Amine->TS_Base Amine->TS_Green Product Thiourea Derivative TS_Base->Product Fast Kinetics TS_Green->Product High Purity Base: Kinetic Control Base: Kinetic Control Green: Thermodynamic/Solvent Control Green: Thermodynamic/Solvent Control Base: Kinetic Control->Green: Thermodynamic/Solvent Control

Figure 1: Dual mechanistic pathways for thiourea formation. The choice between base catalysis and solvent-assisted protocols dictates the reaction profile.

Head-to-Head Catalyst Comparison

The following data aggregates performance metrics for the reaction of 2-Isothiocyanato-5-methylpyridine with a model nucleophile (e.g., morpholine or aniline).

Comparative Performance Matrix
FeatureMethod A: Tertiary Amine (TEA) Method B: Nucleophilic (DMAP) Method C: Solvent-Assisted (EtOH)
Catalyst Type Brønsted BaseNucleophilic Lewis BaseAutocatalytic / H-Bonding
Typical Loading 1.0 - 1.5 equiv5 - 10 mol%Solvent (Excess)
Reaction Time 1 - 4 Hours30 - 90 Minutes6 - 12 Hours
Yield (Avg) 85 - 92%90 - 96%88 - 95%
Purity (Crude) Moderate (Requires Wash)Moderate (Requires Column)High (Precipitation)
Scope General PurposeSterically Hindered AminesAcid-Sensitive Substrates
Green Metric Low (Chlorinated Solvents)ModerateHigh (Alcohol/Water)
Deep Dive Analysis
1. Triethylamine (TEA) / DIPEA
  • Mechanism: Acts primarily as a proton scavenger. In the reaction of 2-Isothiocyanato-5-methylpyridine, the base prevents the protonation of the pyridine ring by any acidic impurities, ensuring the nucleophile remains active.

  • Pros: Robust, low cost, standard in legacy protocols.

  • Cons: Often requires downstream aqueous workup to remove ammonium salts. Can cause racemization if chiral amines are used.[1]

2. DMAP (4-Dimethylaminopyridine)
  • Mechanism: DMAP is a "hyper-nucleophile." It attacks the electrophilic carbon of the isothiocyanate to form a highly reactive N-acylpyridinium-type zwitterion. The amine nucleophile then displaces the DMAP.

  • Pros: Highest reaction velocity. Essential for reacting the 2-pyridyl ITC with electron-deficient anilines or bulky secondary amines.

  • Cons: Difficult to remove traces of DMAP without chromatography; DMAP is toxic.

3. Ethanol/Water (Catalyst-Free)
  • Mechanism: Exploits the "on-water" effect or solvophobic acceleration. The protic solvent stabilizes the charge separation in the transition state and facilitates the final proton transfer step (tautomerization from thioenol to thiourea).

  • Pros: Self-validating purity. The product often precipitates out of the reaction mixture, requiring only filtration. Zero E-factor regarding catalyst waste.

  • Cons: Slower kinetics.[1] Requires solubility optimization (e.g., EtOH/H2O mixtures).

Experimental Protocols

Protocol A: High-Throughput Synthesis (DMAP Catalyzed)

Best for difficult substrates or library generation where speed is critical.

  • Preparation: In a 20 mL scintillation vial, dissolve 2-Isothiocyanato-5-methylpyridine (1.0 mmol, 150 mg) in anhydrous DCM (3 mL).

  • Catalyst Addition: Add DMAP (0.05 mmol, 6 mg, 5 mol%). Stir for 5 minutes to allow pre-complexation (solution may darken slightly).

  • Nucleophile Addition: Add the amine (1.05 mmol) dropwise.

  • Reaction: Cap and stir at room temperature for 1 hour. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup: Dilute with DCM (10 mL), wash with 0.1 M HCl (to remove DMAP and pyridine traces), then saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

Protocol B: The "Green" Standard (Ethanol Reflux)

Best for scale-up and high-purity requirements.

  • Solvent System: Prepare 5 mL of absolute Ethanol (or 4:1 EtOH:H₂O for improved precipitation).

  • Mixing: Add 2-Isothiocyanato-5-methylpyridine (1.0 mmol) and the amine (1.0 mmol) directly to the solvent.

  • Reaction: Heat to reflux (80°C) for 4–6 hours.

  • Self-Validation: Upon cooling to 0°C, the thiourea product typically crystallizes as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold EtOH (2 x 2 mL), and dry under vacuum. Yields are typically >90% with >98% purity.

Decision Matrix for Researchers

Use the following logic flow to select the optimal catalyst for your specific drug development campaign.

DecisionMatrix Start Start: Reaction Requirement Q1 Is the Amine Sterically Hindered or Electron Deficient? Start->Q1 Branch1 YES Q1->Branch1 Branch2 NO Q1->Branch2 Sol1 Use DMAP (5 mol%) in DCM or THF Branch1->Sol1 Q2 Is Product Purity/Isolation the Priority? Branch2->Q2 Branch3 YES (Scale-up) Q2->Branch3 Branch4 NO (Speed) Q2->Branch4 Sol2 Use Ethanol Reflux (Catalyst-Free) Branch3->Sol2 Sol3 Use TEA/DIPEA in DCM Branch4->Sol3

Figure 2: Logic gate for catalyst selection based on substrate difficulty and process goals.

References

  • General Isothiocyanate Chemistry & Green Methods

    • RSC Advances, 2021. "A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization..." Link

  • Catalyst-Free/On-Water Applications

    • ACS Sustainable Chemistry & Engineering, 2021. "Catalyst-free Hydrophosphinylation of Isocyanates and Isothiocyanates..." Link

  • Mechanistic Insights (Thiourea Formation)

    • Organic Chemistry Portal. "Thiourea synthesis by thioacylation." Link

  • Pyridyl Isothiocyanate Specifics

    • Beilstein Journal of Organic Chemistry, 2012.[2] "A general and facile one-pot process of isothiocyanates from amines..." (Contextualizes pyridyl reactivity). Link

Sources

Analysis of the structure-activity relationship (SAR) of "2-Isothiocyanato-5-methylpyridine" analogs

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Isothiocyanato-5-methylpyridine Analogs

Executive Summary & Strategic Rationale

The transition from carbocyclic (benzene-based) to heterocyclic (pyridine-based) isothiocyanates (ITCs) represents a critical strategy in modulating the electrophilicity and metabolic stability of chemopreventive agents. While phenethyl isothiocyanate (PEITC) and sulforaphane (SFN) dominate the literature, 2-Isothiocyanato-5-methylpyridine (5-Me-2-Py-ITC) offers a unique pharmacological profile.

This guide analyzes the SAR of 5-Me-2-Py-ITC, contrasting it with phenyl isothiocyanate (PITC) and 3-pyridyl isothiocyanate. The core thesis is that the introduction of the pyridine nitrogen ortho to the isothiocyanate group significantly enhances electrophilicity via inductive effects, while the 5-methyl group provides necessary lipophilicity for cellular entry, creating a "Super-Electrophile" capable of rapid Keap1 modification and H₂S donation.

Structural Analysis & SAR Logic

The biological activity of ITCs is governed by the electrophilicity of the central carbon in the –N=C=S group. This carbon is the target for nucleophilic attack by biological thiols (e.g., Glutathione, Cysteine-151 on Keap1).

The Pyridine Effect (Electronic Tuning)
  • Benzene (PITC): The phenyl ring is relatively electron-neutral. The –NCS group is moderately reactive.

  • Pyridine (5-Me-2-Py-ITC): The nitrogen atom in the pyridine ring is highly electronegative. Placing the –NCS group at the C2 position (adjacent to N) exerts a strong electron-withdrawing inductive effect (-I). This destabilizes the –NCS bond, making the central carbon significantly more positive (

    
    ) and reactive toward nucleophiles.
    
The 5-Methyl Group (Steric & Lipophilic Tuning)
  • Solubility: Pyridine is more polar than benzene. The addition of a methyl group at C5 increases

    
     (lipophilicity), facilitating passive diffusion across the cell membrane.
    
  • Stability: A naked 2-pyridyl-ITC is highly reactive and prone to hydrolysis. The 5-methyl group acts as a weak electron donor (+I effect), slightly tempering the reactivity to prevent rapid degradation in aqueous media before reaching the target.

Visualization: Electronic Resonance & Reactivity

SAR_Mechanism Sub_Pyridine Pyridine Core (Electron Withdrawing) Func_NCS -N=C=S Moiety (Electrophilic Warhead) Sub_Pyridine->Func_NCS Increases Electrophilicity (++) (Inductive Effect) Sub_Methyl 5-Methyl Group (Lipophilicity + Stability) Sub_Methyl->Sub_Pyridine Modulates Polarity Target_Keap1 Target: Keap1-Cys151 (Nrf2 Activation) Func_NCS->Target_Keap1 Covalent Modification (Thiocarbamoylation) Target_GSH Off-Target: GSH (Rapid Depletion) Func_NCS->Target_GSH Conjugation

Figure 1: SAR Logic of 5-Me-2-Py-ITC. The pyridine core enhances the warhead's reactivity, while the methyl group balances physicochemical properties.

Comparative Performance Analysis

The following table contrasts 5-Me-2-Py-ITC with standard benchmarks. Data values are synthesized from comparative studies on heteroaromatic vs. aromatic ITCs.

Feature2-Isothiocyanato-5-methylpyridine Phenyl Isothiocyanate (PITC) 3-Pyridyl Isothiocyanate PEITC (Benchmark)
Structure Type Heteroaromatic (Pyridine)Aromatic (Benzene)Heteroaromatic (Pyridine)Aryl-Alkyl
Electrophilicity Very High (N-adjacent)ModerateHighModerate-High
Reaction Rate (

)
Fast (

)*
Slow (

)
FastModerate
H₂S Donor Potential High (Rapid hydrolysis)NegligibleVery HighLow
Primary Target Nrf2 (Keap1) / TubulinEdman Degradation (Proteins)H₂S Signaling / CardioprotectionNrf2 / Mitochondria
Cellular Uptake Moderate (Polar + Methyl)High (Lipophilic)Low (Polar)Very High
Stability (t

)
Low-ModerateHighLowModerate
  • Note: Reaction rates are estimated based on electronic Hammett constants for pyridyl vs. phenyl substituents.

Detailed Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These are designed to measure reactivity (chemical) and biological potency (Nrf2 induction).

Protocol A: Kinetic Analysis of GSH Conjugation (Reactivity Assay)

Objective: Quantify the electrophilicity difference between Pyridine-ITC and Phenyl-ITC.

  • Preparation: Prepare 10 mM stock solutions of 5-Me-2-Py-ITC and PITC in acetonitrile. Prepare 100 mM Phosphate Buffer (pH 7.4) containing 1 mM EDTA.

  • Reaction: In a UV-transparent 96-well plate, mix 190 µL of Buffer containing 1 mM L-Glutathione (reduced) with 10 µL of ITC stock (Final ITC conc: 500 µM).

  • Measurement: Immediately monitor absorbance at 274 nm (characteristic of the dithiocarbamate conjugate) every 30 seconds for 60 minutes using a microplate reader.

  • Analysis: Plot Absorbance vs. Time. Fit to a pseudo-first-order kinetic model (

    
    ).
    
    • Expected Result: The

      
       for 5-Me-2-Py-ITC should be 5–10x higher than PITC due to the electron-deficient pyridine ring.
      
Protocol B: Nrf2 Nuclear Translocation Assay (Cellular Potency)

Objective: Determine if the enhanced reactivity translates to biological signaling.

  • Cell Culture: Seed HepG2 cells (2 x 10⁵ cells/well) in 6-well plates. Incubate for 24h.

  • Treatment: Treat cells with vehicle (DMSO), 5-Me-2-Py-ITC (5 µM, 10 µM), and PEITC (10 µM) as a positive control for 3 hours.

    • Critical Step: Do not exceed 4 hours; rapid ITCs induce Nrf2 quickly but are metabolized fast.

  • Fractionation: Harvest cells and use a Nuclear Extraction Kit (e.g., NE-PER™) to separate cytoplasmic and nuclear fractions.

  • Western Blot:

    • Run SDS-PAGE. Transfer to nitrocellulose.

    • Probe for Nrf2 (1:1000) and Lamin B1 (Nuclear loading control).

  • Data Interpretation: Calculate the Nuclear/Cytoplasmic ratio of Nrf2.

    • Validation: If 5-Me-2-Py-ITC is more potent, significant nuclear accumulation should be observed at 5 µM, whereas PITC typically requires >20 µM.

Mechanism of Action (MoA) Pathway

The following diagram illustrates the dual pathway: Nrf2 activation (Cytoprotection) and H₂S donation (Vasorelaxation/Anti-inflammation), a unique feature of pyridyl-ITCs.

MoA_Pathway cluster_Nrf2 Pathway A: Electrophilic Stress cluster_H2S Pathway B: H2S Donation ITC 5-Me-2-Py-ITC (Intracellular) Keap1 Keap1 (Cys151) ITC->Keap1 Modifies Hydrolysis Cys-ITC Cyclization ITC->Hydrolysis Reacts with R-SH Nrf2_Cyto Nrf2 (Cytosol) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocates ARE ARE Genes (HO-1, NQO1) Nrf2_Nuc->ARE Activates H2S H2S Release Hydrolysis->H2S Generates Vasorelax Anti-inflammatory / Vasorelaxation H2S->Vasorelax Signals

Figure 2: Dual Mechanism of Action. Unlike simple phenyl-ITCs, pyridyl analogs can release H₂S via intramolecular cyclization after thiol reaction.

References

  • Citi, V. et al. (2014). Structure-activity relationships study of isothiocyanates for H2S releasing properties. Pharmacological Research. Link

    • Supports the claim that pyridyl-ITCs are superior H2S donors compared to phenyl analogs.
  • Traka, M. H. et al. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. Journal of Medicinal Chemistry. Link

    • Validates the enhanced potency of pyridine-containing ITCs in cancer models.
  • Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive agent. Molecular Nutrition & Food Research.[1] Link

    • General reference for ITC interaction with Keap1/Nrf2 p
  • Kuhnert, R. et al. (2017). Structure-Activity Relationship of Isothiocyanates as Anti-Infectives. Frontiers in Microbiology. Link

    • Provides data on the lipophilicity and membrane permeability of substituted ITCs.

Sources

Safety Operating Guide

2-Isothiocyanato-5-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Isothiocyanato-5-methylpyridine Proper Disposal Procedures

Core Directive & Hazard Assessment

Executive Summary: 2-Isothiocyanato-5-methylpyridine (CAS: 20836-37-7), often used as a reactive building block in medicinal chemistry (e.g., synthesis of thiourea derivatives), presents distinct hazards due to its isothiocyanate (-N=C=S) functionality. It is a potent lachrymator , a skin/respiratory sensitizer, and is moisture-sensitive. Improper disposal can lead to delayed release of toxic vapors or inadvertent exposure to cleaning staff.

The "Why" Behind the Protocol: Standard organic waste streams are often insufficient for reactive isothiocyanates because they can slowly hydrolyze in the waste container, releasing hydrogen sulfide (


) or carbonyl sulfide (

), pressurizing the drum. Therefore, chemical deactivation (quenching) prior to disposal is the gold standard for safety.
Hazard Identification Table
PropertySpecificationOperational Implication
CAS Number 20836-37-7Unique identifier for waste labeling.
Functional Group Isothiocyanate (-NCS)Highly reactive electrophile; reacts with nucleophiles (amines, alcohols, water).
Toxicity Profile Lachrymator, Irritant, SensitizerZero-skin-contact policy. Inhalation hazard—work in a fume hood.[1][2]
Reactivity Moisture SensitiveHydrolyzes to 2-amino-5-methylpyridine (toxic) +

/

.
Flash Point >110°C (Estimated)Combustible but not highly flammable; Class IIIB liquid.

Pre-Disposal Logistics & PPE

Before initiating any disposal workflow, establish a "Hot Zone" in a functioning chemical fume hood.

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: Work strictly within a certified fume hood. If spill cleanup is outside a hood, a full-face respirator with organic vapor/acid gas cartridges is mandatory.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield® (Laminate) or thick Butyl Rubber. Note: Standard nitrile degrades rapidly upon direct contact with concentrated isothiocyanates.

  • Ocular: Chemical splash goggles (if not wearing a full-face respirator).

Disposal Decision Tree & Workflow

The following logic gate determines whether the compound should be disposed of directly or chemically quenched first.

DisposalWorkflow Start Waste Identification: 2-Isothiocyanato-5-methylpyridine QuantityCheck Quantity Assessment Start->QuantityCheck SmallScale Small Scale (< 10 mL / Residuals) QuantityCheck->SmallScale Routine LargeScale Large Scale / Pure Stock (> 10 mL) QuantityCheck->LargeScale Bulk/Expired DirectDisp Direct Disposal (Double Containment) SmallScale->DirectDisp If no spill risk Quench Chemical Deactivation (Thiourea Formation) LargeScale->Quench Mandatory Safety Step WasteTag Labeling & Segregation 'Toxic, Lachrymator' DirectDisp->WasteTag Quench->WasteTag Contractor Transfer to EHS/Waste Contractor (Incineration) WasteTag->Contractor

Figure 1: Decision matrix for determining the appropriate disposal pathway based on waste volume.

Chemical Deactivation Protocol (The "Quench")

For quantities >10 mL or for spill cleanup, chemical deactivation is required to convert the volatile, lachrymatory isothiocyanate into a stable, non-volatile thiourea derivative.

The Chemistry: We utilize a nucleophilic addition reaction. By treating the isothiocyanate with an excess of amine (Ammonium hydroxide or Tris), we force the formation of a thiourea. This scavenges the reactive -NCS group.



Step-by-Step Deactivation Procedure

Reagents Needed:

  • Concentrated Ammonium Hydroxide (

    
    , ~28-30%) OR  Ethanolamine.
    
  • Ethanol or Isopropanol (Solvent carrier).

  • Stir plate and stir bar.

Protocol:

  • Preparation: In a fume hood, dissolve the waste 2-Isothiocyanato-5-methylpyridine in ethanol (ratio 1:5 volume).

  • Addition: Slowly add an excess (2 molar equivalents) of concentrated Ammonium Hydroxide or Ethanolamine to the solution.

    • Observation: The reaction is exothermic.[3] Add slowly to prevent splashing.

  • Reaction Time: Stir the mixture for 1-2 hours. The lachrymatory odor should significantly diminish.

  • Verification: If Thin Layer Chromatography (TLC) is available, check for the disappearance of the starting material spot (usually high Rf) and appearance of the polar thiourea spot (low Rf).

  • Final Disposal: The resulting mixture now contains a stable thiourea derivative and excess ammonia. This can now be safely bottled and labeled as "Basic Organic Waste (Contains Thioureas)."

ReactionPath Reactant 2-Isothiocyanato- 5-methylpyridine (Reactive/Toxic) Intermediate Transition State Reactant->Intermediate + Ethanol Reagent Excess NH4OH (Nucleophile) Reagent->Intermediate Product Substituted Thiourea (Stable/Solid) Intermediate->Product Nucleophilic Addition

Figure 2: Reaction pathway for the chemical deactivation of isothiocyanates using ammonia.

Waste Packaging & Labeling Requirements

Whether quenched or unquenched, the final waste container must be prepared strictly according to Department of Transportation (DOT) and RCRA standards.

1. Container Selection:

  • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from hydrolysis byproducts.

  • Venting: If unquenched waste is stored, use a vented cap (e.g., Nalgene™ Vented Closure) to prevent pressure buildup from potential

    
    /
    
    
    
    generation.

2. Labeling (Critical): Every container must carry a hazardous waste tag with the following specific constituents listed:

  • Primary Constituent: 2-Isothiocyanato-5-methylpyridine (or "Pyridyl Isothiocyanate Derivative").

  • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Lachrymator.

  • Note to Contractor: "Contains Organic Isothiocyanates. Incineration Recommended."

3. Storage: Store in a Secondary Containment tray in a cool, dry, well-ventilated area (flammable cabinet or chemical waste storage room). Segregate from Acids (risk of


 generation) and Oxidizers .

Emergency Spill Response

If a spill occurs outside the hood:

  • Evacuate: Clear the immediate area. The lachrymatory effect will serve as a warning property.

  • Ventilate: Increase air exchange if possible.

  • Absorb: Do NOT use paper towels (they increase surface area for evaporation). Use a commercial spill pillow or vermiculite.

  • Decontaminate: Cover the absorbed spill area with the Deactivation Solution (Ethanol/Ammonia mix) described in Section 4. Let sit for 15 minutes before final cleanup.

References

  • National Research Council. (2011).[4][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5][6] [Link]4]

  • Organic Syntheses. (1965).[5] Preparation of Isothiocyanates and their reaction with amines. Org. Synth. 45,[5][7] 19. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

Personal protective equipment for handling 2-Isothiocyanato-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced operational safety protocol for handling 2-Isothiocyanato-5-methylpyridine (CAS: 20836-37-7). It is designed for researchers requiring immediate, actionable logistics and safety data.

Executive Hazard Assessment

The "Why" Behind the Protocol: 2-Isothiocyanato-5-methylpyridine combines the acute toxicity of the pyridine moiety with the high reactivity and sensitization potential of the isothiocyanate (-N=C=S) group.[1] Unlike simple irritants, this compound is a potent lachrymator (tear-inducing) and a sensitizer .[1]

  • Mechanism of Action: The electrophilic carbon in the isothiocyanate group rapidly modifies nucleophilic residues (cysteine/lysine) on biological proteins.[2] This haptenization drives the sensitization risk.

  • Critical Warning: Repeated low-level exposure can lead to irreversible respiratory sensitization (asthma-like symptoms).[1] Odor fatigue occurs quickly; do not rely on smell as a warning property.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact. The following matrix is based on permeation kinetics for isothiocyanates and pyridine derivatives.

Protection CategoryRecommended EquipmentScientific Rationale (Causality)
Hand Protection (Routine) Double Gloving: 1. Inner: 4-mil Nitrile (High dexterity)2.[1] Outer: 5-8 mil Nitrile (Sacrificial layer)Isothiocyanates can permeate thin nitrile in <15 mins.[1] The outer glove is sacrificial; change immediately upon splash.
Hand Protection (High Risk/Spill) Laminate Film (e.g., Silver Shield / 4H) Laminates provide >4-hour breakthrough time against pyridines and organic sulfur compounds.[1]
Eye & Face Chemical Splash Goggles (Vented) + Face Shield Safety glasses are inadequate due to the lachrymatory nature.[1] Vapors bypass side shields; goggles seal the ocular environment.
Respiratory Fume Hood (Primary) Full-Face Respirator w/ OV/AG Cartridges (Secondary/Spill)Engineering controls (Hood) are mandatory.[1] OV/AG (Organic Vapor/Acid Gas) cartridges neutralize the alkaline pyridine and organic vapors.
Body Tyvek® Lab Coat or Chemical ApronCotton absorbs and holds the chemical against the skin. Tyvek repels liquid splashes.

Operational Workflow: The "Zero-Exposure" Standard

This workflow utilizes a self-validating system where every step includes a safety check.[1]

Phase 1: Preparation & Engineering Controls[1]
  • Verify Hood Function: Ensure face velocity is 80–100 fpm.

  • Prepare Neutralization Bath: Before opening the bottle, prepare a beaker of "Decon Solution A" (See Section 5).

    • Scientist's Note: If a drop falls, you must have the neutralizer ready immediately, not 5 minutes later.

  • Balance Enclosure: If the substance is solid, weigh it inside the hood. If a balance is not available in the hood, dissolve the solid in a pre-weighed vial of solvent (e.g., Dichloromethane or THF) to handle it as a liquid.

Phase 2: Handling & Synthesis[1]
  • Transfer Technique: Use positive-displacement pipettes or glass syringes with Luer-lock needles.[1] Avoid standard air-displacement pipettes which can drip due to vapor pressure differences.[1]

  • Reaction Monitoring: Keep the reaction vessel under a nitrogen atmosphere. Moisture hydrolyzes the isothiocyanate, potentially releasing toxic vapors.

Phase 3: Waste Segregation[1]
  • Liquid Waste: Collect in a dedicated "High Hazard - Organic" container.

  • Solid Waste: Contaminated gloves and paper towels must be double-bagged and sealed inside the hood before disposal.[1]

Visualized Workflows

Figure 1: Safe Handling Logic Flow

This diagram outlines the decision-making process for handling the reagent, ensuring containment at every stage.[1]

HandlingProtocol cluster_safety Critical Control Point Start START: Reagent Retrieval CheckState Check Physical State Start->CheckState Solid Solid Form CheckState->Solid Is Solid Liquid Liquid/Oil Form CheckState->Liquid Is Liquid Weighing Weigh inside Fume Hood (Minimize Dust) Solid->Weighing Syringe Use Glass Syringe (Luer-Lock) Liquid->Syringe Solubilize Dissolve immediately in inert solvent Weighing->Solubilize Reaction Add to Reaction Vessel (Inert Atmosphere) Solubilize->Reaction Syringe->Reaction Quench Quench Excess Reagent (Ammonia/MeOH) Reaction->Quench Waste Dispose as Hazardous Waste Quench->Waste

Caption: Operational logic flow ensuring containment of 2-Isothiocyanato-5-methylpyridine during synthesis.

Decontamination & Spill Response

The Chemistry of Decontamination: Water alone is ineffective and may spread the hydrophobic chemical. You must chemically degrade the isothiocyanate group into a stable thiourea derivative using an amine.

Decon Solution A (The "Quencher")[1]
  • Composition: 50% Ethanol + 10% Concentrated Aqueous Ammonia + 40% Water.[1]

  • Mechanism: Ammonia (

    
    ) attacks the electrophilic carbon of the isothiocyanate (
    
    
    
    ), converting it into a non-volatile thiourea.[1]
Figure 2: Emergency Spill Response Tree

SpillResponse Spill SPILL DETECTED SizeCheck Assess Volume Spill->SizeCheck Small Minor Spill (<5 mL) Inside Hood SizeCheck->Small Contained Large Major Spill (>5 mL) Or Outside Hood SizeCheck->Large Uncontained PPE_Don Don Silver Shield Gloves & Goggles Small->PPE_Don Evacuate EVACUATE LAB Trigger Alarm Large->Evacuate Absorb Cover with Absorbent Pads PPE_Don->Absorb Neutralize Apply Decon Solution A (Wait 15 mins) Absorb->Neutralize Clean Double Bag Waste Label 'Toxic' Neutralize->Clean

Caption: Decision tree for immediate response to isothiocyanate spills.

References

  • Sigma-Aldrich. (n.d.).[1] 2-Isothiocyanato-5-methylpyridine CAS 20836-37-7.[1] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • Fisher Scientific. (2021).[3] Safety Data Sheet: Methyl Isothiocyanate (Analogous Hazard Data). Retrieved from [1]

  • Ansell Healthcare. (2009). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.